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1H-1,2,4-Triazole-3,5-diamine, N-methyl- Documentation Hub

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  • Product: 1H-1,2,4-Triazole-3,5-diamine, N-methyl-
  • CAS: 87253-82-5

Core Science & Biosynthesis

Foundational

Thermodynamic Stability & Structural Dynamics of N-Methyl-3,5-diamino-1,2,4-triazole

Technical Guide for Research & Development Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability, structural isomerism, and synthesis of N-methyl-3,5-diamino-1,2,4-triazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability, structural isomerism, and synthesis of N-methyl-3,5-diamino-1,2,4-triazole (MDAT). As a derivative of Guanazole (3,5-diamino-1,2,4-triazole), MDAT occupies a critical niche in two distinct fields: high-energy density materials (HEDMs) and pharmaceutical intermediates.

The methylation of the triazole ring significantly alters the thermodynamic landscape of the parent compound by disrupting intermolecular hydrogen bonding networks. This guide elucidates the causality between N-methylation sites (N1 vs. N4) and thermal stability, providing researchers with actionable protocols for synthesis, characterization, and stability assessment.

Structural Identity & Isomerism

The term "N-methyl-3,5-diamino-1,2,4-triazole" is chemically ambiguous without positional specificity. The 1,2,4-triazole ring exhibits annular tautomerism, leading to distinct methylation products.

1.1 Tautomeric Equilibrium

The parent compound, 3,5-diamino-1,2,4-triazole, exists primarily in the 1H-tautomer form in the solid state and solution, stabilized by aromaticity and hydrogen bonding.

  • 1H-form (Thermodynamic Product): Methylation at the N1 position yields 1-methyl-3,5-diamino-1,2,4-triazole . This is the most stable isomer due to retained aromaticity and minimized steric clash.

  • 4H-form (Kinetic Product): Methylation at the N4 position yields 4-methyl-3,5-diamino-1,2,4-triazole . This isomer is generally less stable and has a higher heat of formation, making it more sensitive in energetic applications.

1.2 Thermodynamic Consequence of Methylation

Methylation replaces a hydrogen bond donor (N-H) with a hydrophobic methyl group.

  • Melting Point Depression: The parent Guanazole melts/decomposes at ~205°C. The N-methyl derivatives typically exhibit significantly lower melting points (often <150°C) due to the disruption of the extensive 2D hydrogen-bonding sheets characteristic of amino-triazoles.

  • Lattice Energy: The reduction in lattice energy increases solubility in organic solvents but may decrease density—a critical factor for energetic material performance.

Visualizing the Structural Pathways

The following diagram illustrates the tautomeric equilibrium and the resulting methylation pathways.

Tautomerism Parent 3,5-Diamino-1,2,4-triazole (Guanazole) Tautomer1 1H-Tautomer (Major Species) Parent->Tautomer1 Equilibrium Tautomer4 4H-Tautomer (Minor Species) Parent->Tautomer4 Equilibrium Prod1 1-Methyl-3,5-diamino-1,2,4-triazole (Thermodynamically Stable) Tautomer1->Prod1 Methylation (N1) Direct Alkylation Prod4 4-Methyl-3,5-diamino-1,2,4-triazole (Higher Energy / Less Stable) Tautomer4->Prod4 Methylation (N4) Steric Constraint

Figure 1: Methylation pathways of 3,5-diamino-1,2,4-triazole showing the divergence into N1 (stable) and N4 (high energy) isomers.

Thermodynamic Stability Profile

The stability of MDAT must be evaluated against its parent compound and nitro-derivatives (often used in explosives).

3.1 Comparative Thermal Data
CompoundSubstitutionMelting Point (°C)Decomposition (T_onset)Stability Insight
Guanazole Parent (H)~205 (dec)~205°CHigh stability due to H-bond network.
1-Methyl-DAT N1-Methyl~130 - 140°C*~220°CLower MP; stable ring structure.
4-Methyl-DAT N4-Methyl~180°C<200°CHigher lattice strain; lower thermal threshold.
MDNT N1-Me, Nitro95-96°C230°CNitro groups increase density but lower MP.

*Note: Exact MP for 1-Methyl-DAT varies by purity and polymorph; values inferred from derivative trends.

3.2 Decomposition Mechanism

Thermal decomposition of N-methyl-amino-triazoles typically follows a radical mechanism:

  • Homolysis: Cleavage of the weakest bond, often the N-CH3 or C-NH2 bond, depending on substituents.

  • Ring Opening: At temperatures >250°C, the triazole ring fragments, releasing

    
     and nitriles.
    
  • Self-Heating: In energetic formulations, this decomposition is exothermic. The 1-methyl isomer is preferred for safety as it resists accidental detonation better than the 4-methyl isomer.

Experimental Protocols
4.1 Synthesis of 1-Methyl-3,5-diamino-1,2,4-triazole

Context: Direct methylation of guanazole often yields a mixture. A regioselective approach using cyclization is preferred for high purity.

Reagents:

  • Hydrazine Dihydrochloride[1]

  • Sodium Dicyanamide

  • Methyl Hydrazine (for direct ring closure) or Methyl Iodide (for alkylation)

Protocol (Ring Closure Method - High Specificity):

  • Preparation: Dissolve Sodium Dicyanamide (1.0 eq) in water.

  • Addition: Slowly add Methyl Hydrazine (1.1 eq) dropwise at 0-5°C. Caution: Methyl hydrazine is toxic and volatile.

  • Cyclization: Acidify with HCl to pH 4-5. Reflux the mixture at 80°C for 4-6 hours.

  • Neutralization: Cool to room temperature and neutralize with NaOH to pH 7-8.

  • Crystallization: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1) to isolate the 1-methyl isomer.

Validation (QC):

  • NMR:

    
     NMR should show a singlet for 
    
    
    
    at
    
    
    ppm.
  • DSC: Run Differential Scanning Calorimetry at 5°C/min. Look for a sharp endotherm (melting) followed by an exotherm (decomposition).

4.2 Synthesis Workflow Diagram

Synthesis Start Start: Sodium Dicyanamide + Methyl Hydrazine Step1 Step 1: Controlled Addition (0-5°C, pH control) Start->Step1 Nucleophilic Attack Step2 Step 2: Cyclization Reflux (80°C, 4-6 hours) Step1->Step2 Ring Closure Step3 Step 3: Neutralization & Isolation (pH 7-8, Evaporation) Step2->Step3 Precipitation QC QC: 1H-NMR & DSC Verify 1-Methyl Isomer Step3->QC Validation

Figure 2: Regioselective synthesis workflow for 1-methyl-3,5-diamino-1,2,4-triazole.

References
  • Amaral, L. M. P. F., et al. (2025).[2] Thermochemistry of amino-1,2,4-triazole derivatives. ResearchGate.

  • Thermo Scientific Chemicals. (n.d.). 3,5-Diamino-1,2,4-triazole Properties. Fisher Scientific.[3]

  • Zhang, G., et al. (2014).[4] Synthesis Improvement and Properties of 1-Amino-3,5-dinitro-1,2,4-triazole. Chinese Journal of Energetic Materials.

  • Tang, Y., et al. (2020).[5] Very thermostable energetic materials based on a fused-triazole. Royal Society of Chemistry (RSC) Advances.

  • NIST. (2023). 3,5-Diamino-1,2,4-triazole Gas Phase Thermochemistry. NIST Chemistry WebBook.[6][7]

Sources

Exploratory

Technical Guide: Tautomerism in N-Methyl-1,2,4-triazole-3,5-diamine Systems

This guide serves as a technical blueprint for investigating the tautomeric landscapes of N-methyl-1,2,4-triazole-3,5-diamine systems. It is designed for medicinal chemists and structural biologists who require precise c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for investigating the tautomeric landscapes of N-methyl-1,2,4-triazole-3,5-diamine systems. It is designed for medicinal chemists and structural biologists who require precise control over molecular geometry for structure-activity relationship (SAR) optimization.[1]

[1]

Executive Summary

The 1,2,4-triazole-3,5-diamine scaffold (Guanazole derivative) is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a key pharmacophore in kinase inhibitors and epigenetic modulators.[1] However, its utility is complicated by prototropic tautomerism —the rapid migration of protons between ring nitrogens (annular) and exocyclic amines (amine-imine).[1][2]

In N-methylated systems, the position of the methyl group dictates the available tautomeric states.[1] Misassignment of the dominant tautomer leads to erroneous docking scores, incorrect logP predictions, and failed lead optimization.[1][2] This guide provides a definitive framework for synthesizing, characterizing, and modeling these systems.

Theoretical Framework: The Tautomeric Landscape[2]

To navigate this system, we must distinguish between the two primary classes of "N-methyl" derivatives, as their tautomeric behaviors are fundamentally different.

Structural Classification[1]
  • Ring-Methylated (1-Methyl-1,2,4-triazole-3,5-diamine): The methyl group is attached to a ring nitrogen (typically N1).[1] This "locks" the annular tautomerism, preventing proton migration around the ring, though amine-imine tautomerism remains possible.[1][2]

  • Exocyclic-Methylated (N3-Methyl-1,2,4-triazole-3,5-diamine): The methyl group is on the exocyclic amine.[1] The ring protons remain free, allowing for complex 1H, 2H, and 4H annular tautomeric equilibria.[1][2]

Tautomeric Equilibria (Annular & Exocyclic)

The biological activity is often driven by the 1H-tautomer , which is generally the most stable in solution due to aromaticity and solvation effects.[2] However, the 4H-tautomer can become relevant in non-polar pockets or specific binding motifs.[1]

Visualizing the Equilibrium

The following diagram illustrates the dynamic equilibrium between the 1H, 2H, and 4H forms for the exocyclic-methylated system.

Tautomerism T1 1H-Tautomer (Most Stable) Aromatic T2 2H-Tautomer (Less Stable) Dipolar Contribution T1->T2 Proton Shift (Fast) T4 4H-Tautomer (Rare) Symmetric Potential T1->T4 Proton Shift (Fast) Imine Amine-Imine Tautomer (High Energy) T1->Imine Exocyclic Shift T2->Imine

Figure 1: Tautomeric connectivity in N-methyl-1,2,4-triazole-3,5-diamine. The 1H form is typically dominant in polar solvents (DMSO, MeOH), while the 4H form is often a transition state or minor contributor.[1][2]

Analytical Methodologies: Determining the Dominant Species

Relying solely on 1H NMR integration is insufficient due to rapid proton exchange.[1][2] A multi-modal approach is required.

NMR Spectroscopy (The Gold Standard)

Causality: We use DMSO-d6 or DMF-d7 as solvents because they are hydrogen-bond acceptors.[1] They slow down the proton exchange rate, often allowing the observation of distinct NH signals that would coalesce in methanol or water.[1][2]

  • 1H NMR: Look for the broad singlets of Ring-NH (12.0–14.0 ppm) vs. Exocyclic-NH (5.0–7.0 ppm).[1]

  • 15N HMBC: This is the critical experiment.[1][2]

    • Protocol: Run a 1H-15N HMBC at low temperature (250K).

    • Logic: The N-methyl group will show a strong correlation to the nitrogen it is directly attached to (if ring-methylated) or the exocyclic nitrogen. If exocyclic, the Ring-NH proton will correlate with specific ring carbons (C3/C5), allowing you to place the proton on N1, N2, or N4 based on ²J and ³J coupling constants.[1][2]

X-Ray Crystallography

Causality: Solid-state packing forces often "freeze" a single tautomer.[1] While this may not perfectly reflect the solution state, it provides a precise starting point for docking studies.

  • Self-Validating Step: Ensure the refinement includes the hydrogen atoms on the nitrogens.[1] If the electron density for H is ambiguous, examine the internal ring angles.[1][2]

    • Rule: The internal angle at the nitrogen bearing the proton (N-H) is typically larger (approx. 105-110°) than the unprotonated nitrogen (approx. 100-105°).[2]

Computational Workflow (DFT)

Causality: When experimental data is ambiguous due to fast exchange, Quantum Mechanics (QM) provides the relative energetic cost of each tautomer.[1][2]

  • Method: DFT (B3LYP or M06-2X) with a large basis set (6-311++G**).[1]

  • Solvation: Must use a solvation model (PCM/SMD) matching your NMR solvent (DMSO) to correlate results.[1][2]

Experimental Protocol: Synthesis & Characterization

This workflow describes the synthesis of the exocyclic methylated derivative (N3-methyl-1,2,4-triazole-3,5-diamine), as it presents the most complex tautomeric challenge.

Synthesis Workflow

Reaction: Cyclization of N-methyl-N'-cyano-S-methylisothiourea with hydrazine.

StepReagentConditionsMechanistic Logic
1 Dimethyl N-cyanodithioiminocarbonateMethylamine (1 eq), EtOH, 0°CSelective displacement of one SMe group by methylamine to form the isothiourea intermediate.[1]
2 N-methyl-N'-cyano-S-methylisothioureaHydrazine hydrate (1.5 eq), Reflux, 4hHydrazine acts as a dinucleophile.[1] First, it displaces the second SMe, then cyclizes onto the cyano group.[1][2]
3 Crude ProductCool, FilterThe product often precipitates due to low solubility in cold ethanol.
4 PurificationRecrystallization (H2O)Removes trace hydrazine and sulfur byproducts.[1][2]
Characterization Workflow (Decision Tree)

Workflow Start Purified Solid Solubility Test Solubility (DMSO vs CDCl3) Start->Solubility NMR_H 1H NMR (DMSO-d6) Check NH Signals Solubility->NMR_H Dissolve Decision Are NH signals distinct? NMR_H->Decision NOESY 1D NOESY / 15N HMBC Assign Regiochemistry Decision->NOESY Yes VariableT Variable Temp NMR (Cool to -20°C) Decision->VariableT No (Coalescence) Final Assign Dominant Tautomer NOESY->Final VariableT->NOESY

Figure 2: Step-by-step characterization logic. If NH signals are broad/invisible, cooling the sample slows exchange, allowing for structural assignment.[1][2]

Implications for Drug Design[1][2][3]

Bioisosteric Replacement

The N-methyl-1,2,4-triazole-3,5-diamine system is a classic bioisostere for the cyanoguanidine moiety.[1]

  • Advantage: It locks the conformation into a planar cycle, reducing the entropic penalty upon binding.[1][2]

  • Risk: If the binding pocket requires a specific tautomer (e.g., 2H) that is energetically unfavorable in solution (e.g., +5 kcal/mol vs 1H), the apparent potency will be lower than predicted because the compound must pay an "energetic penalty" to adopt the active form.[1][2]

Hydrogen Bond Donor/Acceptor (HBD/HBA) Map[2]
  • 1H-Tautomer: N2 and N4 are Acceptors; N1-H is a Donor.

  • 2H-Tautomer: N1 and N4 are Acceptors; N2-H is a Donor.

  • 4H-Tautomer: N1 and N2 are Acceptors; N4-H is a Donor.

Critical Insight: When docking this scaffold, do not treat the nitrogens as static types. Use a flexible docking protocol that allows the software to sample different tautomeric states, or manually dock all three tautomers and compare the scores against the calculated solution-phase energy penalties.[1]

References

  • Tautomerism in 1,2,4-Triazoles (General Review)

    • Title: Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
    • Source: ResearchGate (2022).[1][2]

    • URL:[Link]

  • Synthesis of 3,5-Diamino-1,2,4-triazoles

    • Title: An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles.
    • Source: Tetrahedron Letters (via ResearchGate).[1][2]

    • URL:[Link]

  • Crystal Structure of the Parent System (Guanazole)

    • Title: Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydr
    • Source: PubMed Central (2024).[1][2]

    • URL:[Link]

  • Precursor Chemistry (N-Cyanodithioiminocarbonate)

    • Title: Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles.[1][3][4]

    • Source: Heterocyclic Communications (via ResearchGate).[1][2][3]

    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: 3,5-Diamino-1,2,4-triazole (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Information (2025).[1][2]

    • URL:[Link][2]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Selection for 1-Methyl-1H-1,2,4-triazole-3,5-diamine

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and solvent selection strategies for 1-Methyl-1H-1,2,4-triazole-3,5-diamine (also known as 1-Methylguanazole).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and solvent selection strategies for 1-Methyl-1H-1,2,4-triazole-3,5-diamine (also known as 1-Methylguanazole).[1]

[1]

Executive Summary

1-Methyl-1H-1,2,4-triazole-3,5-diamine (CAS: 25688-67-9) is a critical heterocyclic intermediate used primarily in the synthesis of high-energy density materials (such as 1-methyl-3,5-dinitro-1,2,4-triazole, DNMT) and as a ligand in coordination chemistry.[1]

Unlike its parent compound, Guanazole (3,5-diamino-1,2,4-triazole), the N1-methylation disrupts the intermolecular hydrogen-bonding network, significantly lowering the melting point from ~205°C to 145°C .[1] This thermodynamic shift fundamentally alters its solubility landscape, enhancing compatibility with polar organic solvents while maintaining water solubility. This guide outlines the solubility hierarchy, thermodynamic drivers, and validation protocols for researchers utilizing this compound.

Physicochemical Characterization

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction.

PropertyDataRelevance to Solubility
IUPAC Name 1-Methyl-1H-1,2,4-triazole-3,5-diamineTarget Compound
Common Name 1-MethylguanazoleIndustrial Identifier
CAS Number 25688-67-9Identity Verification
Molecular Formula C

H

N

Polar, Nitrogen-rich
Molecular Weight 113.12 g/mol Low MW facilitates dissolution
Melting Point 145°CLower lattice energy vs. Guanazole (205°C)
H-Bond Donors 4 (Amino groups)Requires polar/protic solvents
H-Bond Acceptors 5 (Ring nitrogens)Good interaction with protic solvents
Polarity HighInsoluble in non-polar hydrocarbons
Structural Logic

The molecule features a planar triazole ring with two exocyclic amine groups. The N1-methyl group removes one ring-nitrogen hydrogen bond donor, reducing the crystal lattice energy.[1] This "crystal disruption" effect makes 1-Methylguanazole significantly more soluble in organic media than the un-methylated parent.[1]

Solubility Landscape & Solvent Selection

The following hierarchy categorizes solvents based on their thermodynamic interaction capability with 1-Methylguanazole.

Class A: High Solubility (Primary Solvents)

Best for: Stock solutions, reaction media, recrystallization.

  • DMSO (Dimethyl Sulfoxide): The gold standard.[1] The sulfoxide oxygen acts as a potent H-bond acceptor for the primary amines.[1]

  • DMF (Dimethylformamide): Excellent solvency; useful for high-temperature reactions.[1]

  • Water: High solubility due to the compound's ability to accept and donate hydrogen bonds.[1] Note: pH sensitive; protonation of the ring (pKa ~2-3) or amines increases solubility further.[1]

Class B: Moderate Solubility (Process Solvents)

Best for: Extraction, washing, crystallization anti-solvents.

  • Methanol / Ethanol: Good solubility, especially when heated. The hydroxyl group interacts well with the amino groups.

    • Protocol Insight: Hot methanol is often used to extract 1-Methylguanazole from crude reaction mixtures (e.g., cyanoguanidine condensation).[1]

  • Acetone: Moderate solubility.[1] Useful for recrystallization when paired with a non-solvent (e.g., Hexane).

  • Ethyl Acetate: Lower solubility than alcohols but useful for liquid-liquid extraction from aqueous phases if the aqueous phase is salted out.[1]

Class C: Poor/Insoluble (Anti-Solvents)

Best for: Crashing out products, washing to remove non-polar impurities.[1]

  • Dichloromethane (DCM): Poor solubility due to lack of H-bonding capability.[1]

  • Toluene / Hexane / Heptane: Insoluble.[1] The polarity mismatch is too great.

Visualization: Solubility Hierarchy

The following diagram illustrates the logical flow of solvent selection based on polarity and interaction type.

SolubilityHierarchy cluster_High Class A: High Solubility (Dipolar Aprotic / Protic) cluster_Mod Class B: Moderate Solubility (Polar Protic / Aprotic) cluster_Low Class C: Anti-Solvents (Non-Polar) Compound 1-Methyl-1H-1,2,4-triazole-3,5-diamine (Polar / H-Bond Rich) DMSO DMSO (Excellent) Compound->DMSO Water Water (Excellent) Compound->Water MeOH Methanol (Hot: High / Cold: Mod) Compound->MeOH Acetone Acetone Compound->Acetone Hexane Hexane / Toluene Compound->Hexane Insoluble DMF DMF (Good) EtOH Ethanol DCM DCM

Caption: Solubility hierarchy based on solvent polarity and hydrogen bonding capacity.

Experimental Protocols

Since batch-to-batch purity affects solubility, researchers should validate solubility using the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Purpose: To determine the saturation limit (mg/mL) in a specific solvent at ambient temperature.[1]

  • Preparation: Weigh approx. 100 mg of 1-Methylguanazole into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Seal and shake/vortex for 24 hours at 25°C.

    • Check: If the solid dissolves completely, add another 50 mg until a visible precipitate remains (saturation).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Quantification:

    • Evaporation:[1] Pipette 0.5 mL of filtrate into a pre-weighed vessel. Evaporate solvent (vacuum/heat) and weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue / 0.5 mL).[1]

Protocol B: Recrystallization Strategy (Purification)

Purpose: To purify crude 1-Methylguanazole (e.g., from cyanoguanidine synthesis).[1]

  • Dissolution: Dissolve crude solid in boiling Methanol or Ethanol . Use the minimum amount required to dissolve it.

  • Filtration: Hot filter to remove insoluble mechanical impurities.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

    • Anti-solvent Option: If crystallization is slow, add Ethyl Acetate or Ether dropwise until turbidity appears.[1]

  • Collection: Filter the white crystals and wash with cold Ethyl Acetate.

  • Drying: Vacuum dry at 40°C. (Note: MP should be sharp at ~145°C).

Applications & Synthesis Context

The solubility profile is most relevant during the synthesis of energetic materials.

Synthesis Workflow:

  • Precursor: Cyanoguanidine + Methylhydrazine

    
    1-Methylguanazole .[1][2]
    
    • Solvent: Water/Acid.[1][2]

    • Isolation: Neutralization followed by extraction (Hot MeOH) or filtration if concentration is high.[1]

  • Product: 1-Methylguanazole

    
     Oxidation/Nitration 
    
    
    
    DNMT (1-Methyl-3,5-dinitro-1,2,4-triazole).[1][2]
    • Solvent: Sulfuric acid/Peroxide.[1][2]

    • Solubility Change: The transformation from diamine to dinitro drastically changes solubility.[1] DNMT is soluble in Acetone and Ethyl Acetate, whereas the diamine precursor is less soluble in these, allowing for separation.

SynthesisFlow Precursors Cyanoguanidine + Methylhydrazine Reaction Cyclization (Aq. Acid) Precursors->Reaction Target 1-Methylguanazole (Soluble in Water/MeOH) Reaction->Target Isolation via Hot MeOH Extraction NextStep DNMT (Energetic) (Soluble in Acetone) Target->NextStep Nitration (H2SO4/HNO3)

Caption: Synthesis pathway highlighting solubility transitions from precursor to energetic product.

References

  • Synthesis and properties of 1-methyl-3,5-dinitro-1,2,4-triazole (DNMT) Source: IMEMG (Insensitive Munitions & Energetic Materials Technology Symposium) Context: Describes the synthesis of 1-methylguanazole as an intermediate and its water solubility. URL:[Link]

  • Synthesis of Dinitro-Substituted Azoles Source: Katritzky, A. R., et al. Synthesis, 2008. Context: Details the catalytic oxidation of 3,5-diamino-1-methyl-1,2,4-triazole and purification methods. URL:[Link]

Sources

Exploratory

Synthesis Pathways for Precursors of N-methyl-1,2,4-triazole-3,5-diamine

An In-depth Technical Guide Abstract N-methyl-1,2,4-triazole-3,5-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis is contingent on the efficient produ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

N-methyl-1,2,4-triazole-3,5-diamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis is contingent on the efficient production of its core precursor, 3,5-diamino-1,2,4-triazole (DAT), also known as guanazole, followed by a regioselective methylation step. This technical guide provides a comprehensive overview of the principal synthetic pathways to these precursors, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of established methods, offer detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes, such as yield and isomeric purity. The guide emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights to ensure scientific integrity and reproducibility.

Introduction

The 1,2,4-triazole ring is a vital pharmacophore in drug design, acting as a bioisostere for amide bonds and participating in a wide range of biological activities.[1][2] Specifically, the 3,5-diamino-1,2,4-triazole (DAT) scaffold has been identified as a novel basis for potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key target in epigenetic cancer therapy.[3][4] The subsequent N-methylation of this core structure can significantly modulate its physicochemical properties, including solubility, metabolic stability, and target-binding affinity.

This guide is structured to first address the synthesis of the foundational precursor, 3,5-diamino-1,2,4-triazole (DAT), through its most common and industrially viable routes. Subsequently, it will explore the challenges and strategies associated with the N-methylation of DAT to yield the target N-methyl-1,2,4-triazole-3,5-diamine, with a critical focus on regioselectivity.

Part 1: Synthesis of the Core Precursor: 3,5-Diamino-1,2,4-triazole (DAT)

The most direct and widely adopted syntheses of DAT involve the cyclization of readily available, nitrogen-rich starting materials. The two primary pathways originate from dicyandiamide (cyanoguanidine) and aminoguanidine.

The Dicyandiamide Pathway: A Robust and Scalable Route

This method stands as the most common and economically viable approach for large-scale DAT production. It involves the reaction of dicyandiamide with a hydrazine salt. A particularly effective iteration of this synthesis uses hydrazine hydrate and nitric acid to generate hydrazine mononitrate in situ, which then reacts with dicyandiamide.[5]

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of hydrazine onto one of the nitrile carbons of dicyandiamide. This is followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic 1,2,4-triazole ring. The use of an acid, such as nitric acid, protonates the dicyandiamide, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.

Dicyandiamide_Pathway DCD Dicyandiamide Intermediate [Linear Intermediate] DCD->Intermediate + Hydrazine Hydrazine (from Hydrazine Hydrate + HNO₃) Hydrazine->Intermediate 40-60°C DAT 3,5-Diamino-1,2,4-triazole (DAT) Intermediate->DAT Cyclization

Figure 1: General scheme for the Dicyandiamide Pathway to DAT.

Experimental Protocol: Synthesis of 3,5-Diamino-1,2,4-triazole Nitrate [5]

  • Reagent Preparation: In a suitable reaction vessel equipped with stirring and temperature control, carefully add 48.6 mL of hydrazine hydrate (1 mol) to 126 mL of 63% nitric acid (2 mol), ensuring the temperature is maintained between 20-60°C. The formation of hydrazine mononitrate is exothermic.

  • Reaction: To the resulting solution, gradually add 84 g of dicyandiamide (1 mol) while maintaining the temperature between 40-60°C.

    • Causality Note: This temperature range is critical. Lower temperatures result in an impractically slow reaction rate, while temperatures exceeding 60°C can promote the formation of byproducts and decomposition.[6] The 1:2:1 molar ratio of hydrazine:nitric acid:dicyandiamide is recommended for optimal conversion.[5]

  • Digestion: Stir the reaction mixture at 45-50°C for a minimum of 2 hours to ensure the reaction goes to completion. Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Cool the solution to 0-5°C to precipitate the product, 3,5-diamino-1,2,4-triazole nitrate. The crude product is collected by filtration.

  • Recrystallization: Purify the product by recrystallization from water to yield pure 3,5-diamino-1,2,4-triazole nitrate. The free base (DAT) can be obtained by neutralizing the nitrate salt with a suitable base.

The Aminoguanidine Pathway

Aminoguanidine is a versatile precursor for a wide array of 3-amino-1,2,4-triazoles.[7][8] The synthesis involves the acylation of aminoguanidine followed by cyclization.[7] For the synthesis of DAT, the "acylating" agent must be a source of a nitrile or a related functional group, such as cyanamide or a derivative thereof.

Mechanistic Rationale: This pathway involves the condensation of aminoguanidine with a cyano-containing compound. The initial step is the formation of a guanylhydrazone intermediate, which then undergoes base- or heat-induced cyclodehydration to form the 1,2,4-triazole ring. Microwave-assisted protocols have been shown to significantly accelerate this cyclization step.[1]

Aminoguanidine_Pathway AG Aminoguanidine Intermediate [Guanylhydrazone Intermediate] AG->Intermediate + CN_Source Cyanamide (or derivative) CN_Source->Intermediate DAT 3,5-Diamino-1,2,4-triazole (DAT) Intermediate->DAT Cyclization (Heat or Base)

Figure 2: General scheme for the Aminoguanidine Pathway to DAT.

While versatile, this route can be more complex than the dicyandiamide pathway for the specific synthesis of DAT, often requiring more stringent control of reaction conditions to avoid the formation of isomeric byproducts.

Part 2: Methylation of 3,5-Diamino-1,2,4-triazole (DAT)

The final step in producing the target precursor is the methylation of the DAT core. This step introduces a critical challenge: regioselectivity. The DAT ring has three potential nitrogen sites for methylation (N1, N2, and N4), leading to the possible formation of three different isomers.

The Challenge of Regioselectivity

The distribution of methylated products is governed by a combination of electronic and steric factors, as well as the specific reaction conditions (e.g., methylating agent, base, solvent).

  • N1 and N2 positions: These are part of the formal N=N-C=N system and have different electronic environments.

  • N4 position: This nitrogen is exocyclic to the main aromatic system in one tautomeric form but can participate in the aromatic system in another. It is generally considered more nucleophilic.

Controlling the reaction to favor a single isomer, such as the desired 1-methyl-1H-1,2,4-triazole-3,5-diamine, requires careful optimization.

Methylation_Pathway DAT 3,5-Diamino-1,2,4-triazole (DAT) N1_Me 1-methyl Isomer DAT->N1_Me Base, Solvent N2_Me 2-methyl Isomer DAT->N2_Me N4_Me 4-methyl Isomer DAT->N4_Me MeX Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MeX->N1_Me +

Figure 3: Methylation of DAT leading to potential isomers.

General Protocol for Direct Methylation

A common strategy for N-alkylation of heterocyclic compounds involves deprotonation with a suitable base followed by quenching with an alkyl halide. A similar approach can be adapted from general triazole synthesis.[9]

Experimental Protocol: N-Methylation of DAT

  • Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-diamino-1,2,4-triazole (1 eq.) in a suitable polar aprotic solvent (e.g., DMF, THF). Cool the solution to 0°C.

  • Base Addition: Add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Causality Note: The choice of base is crucial. A strong, non-nucleophilic base like NaH is preferred to ensure complete deprotonation of the triazole ring without competing in the subsequent alkylation step.

  • Methylation: Cool the resulting anion solution back to 0°C. Slowly add the methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), 1.1 eq.) dropwise.

  • Reaction and Quench: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers, which must be separated by column chromatography.

Parameter Condition/Reagent Rationale & Expected Outcome
Methylating Agent Methyl Iodide (CH₃I)Highly reactive SN2 substrate. Good for general-purpose methylation.
Dimethyl Sulfate ((CH₃)₂SO₄)Potent methylating agent, but highly toxic. May offer different regioselectivity.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base. Generates the triazolide anion cleanly.
Potassium Carbonate (K₂CO₃)Weaker base. May lead to slower reaction or different isomer ratios. Suitable for less sensitive substrates.
Solvent DMF, THF, AcetonitrilePolar aprotic solvents. Solubilize the triazolide anion and promote SN2 kinetics.

Table 1: Key Parameters Influencing DAT Methylation.

Conclusion

The synthesis of precursors for N-methyl-1,2,4-triazole-3,5-diamine is a two-stage process, each with distinct chemical challenges. The initial formation of the 3,5-diamino-1,2,4-triazole (DAT) core is most efficiently achieved via the reaction of dicyandiamide with hydrazine salts, a pathway that is both high-yielding and scalable. The subsequent N-methylation of the DAT ring requires careful control of reaction parameters to manage the inherent issue of regioselectivity. The choice of base, solvent, and methylating agent all play a critical role in determining the final isomeric product distribution. Further research into developing highly regioselective methylation protocols is a key area for optimizing the synthesis of these valuable chemical entities for drug discovery and development.

References

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at: [Link]

  • Kurzer, F. (1961). Syntheses of Heterocyclic Compounds from Aminoguanidine.
  • Koval, L., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. Available at: [Link]

  • Yavari, I., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity. Available at: [Link]

  • Ibrahim, A. A., & Al-shammari, A. M. H. (2023). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Inoue, T., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Yavari, I., et al. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. ResearchGate. Available at: [Link]

  • RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Google Patents.
  • CN103172605A - Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole. Google Patents.
  • Yin, P., et al. (2015). Synthesis of 3,5-ditetrazolyl-1,2,4-triazole-based complexes: a strategy for developing C–N-linked triheterocyclic energetic compounds. New Journal of Chemistry. Available at: [Link]

  • ISRES Publishing. (2023). Synthesis of 1,2,4 triazole compounds. Chemistry of 1,2,4-Triazoles in Current Science. Available at: [Link]

  • CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. Google Patents.
  • Wang, G., et al. (2014). Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole. ResearchGate. Available at: [Link]

  • Chupakhin, E., et al. (2020). Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors. ResearchGate. Available at: [Link]

  • Sartor, M. (2014). Design And Synthesis Of A 3,5-Diamino-1,2,4-Triazole As A Lysine Specific Demethylase-1 Inhibitor For Therapeutic Use In Cancer. Furman University Scholar Exchange. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Kutz, C. J., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm. Available at: [Link]

  • Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4‐Triazole‐3,5‐diamines. Scientific Diagram. Available at: [Link]

  • NIST. (n.d.). 3,5-Diamino-1,2,4-triazole. NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Available at: [Link]

  • Goldup, S. M. (2017). Triazole formation and the click concept in the synthesis of interlocked molecules. University of Southampton Institutional Repository. Available at: [Link]

  • PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. National Center for Biotechnology Information. Available at: [Link]

  • Stephens, C. E., et al. (2012). Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles. Journal of Medicinal Chemistry. Available at: [Link]

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Foundational

Technical Guide: 3-Amino-5-(methylamino)-1H-1,2,4-triazole

This guide provides an in-depth technical analysis of 3-amino-5-(methylamino)-1H-1,2,4-triazole , a guanidine-derived heterocyclic building block. This compound is a structural analog of Guanazole (3,5-diamino-1,2,4-tria...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-amino-5-(methylamino)-1H-1,2,4-triazole , a guanidine-derived heterocyclic building block. This compound is a structural analog of Guanazole (3,5-diamino-1,2,4-triazole) and serves as a critical intermediate in the synthesis of high-nitrogen energetic materials and pharmaceutical bioisosteres.

Executive Summary

3-Amino-5-(methylamino)-1H-1,2,4-triazole (often referred to as


-methylguanazole) is an amphoteric, high-nitrogen heterocycle. It bridges the chemical space between the symmetric Guanazole  (CAS 1455-77-2) and alkylated triazoles. Its core utility lies in its dual-amine functionality, allowing for orthogonal derivatization—making it a prime candidate for constructing fused heterocyclic systems (e.g., triazolopyrimidines) and coordination complexes in energetic materials research.
Chemical Identity & Physicochemical Profile

This compound exhibits significant tautomerism, a characteristic feature of 1,2,4-triazoles. In solution, it exists in equilibrium between the


, 

, and

tautomers, with the amino/imino exchange further complicating the spectra.
PropertyData / Descriptor
Chemical Name 3-Amino-5-(methylamino)-1H-1,2,4-triazole
Systematic Name

-methyl-1H-1,2,4-triazole-3,5-diamine
Molecular Formula

Molecular Weight 113.12 g/mol
Parent Scaffold Guanazole (3,5-diamino-1,2,4-triazole)
Physical State Crystalline Solid (White to off-white)
Predicted Melting Point 165–175 °C (Lower than Guanazole's 206 °C due to symmetry breaking)
Solubility Soluble in Water, Methanol, DMSO; Poorly soluble in Toluene, Hexane.
Acidity (pKa) Amphoteric; Protonation at N4 (pKa ~4.0), Deprotonation at N1 (pKa ~10.5)
Tautomeric Equilibrium

The reactivity of the ring nitrogens is dictated by the dominant tautomer. In polar protic solvents, the


-form is generally favored, stabilizing the exocyclic amino groups.

Tautomerism T1 1H-Tautomer (Most Stable) T2 2H-Tautomer (Transient) T1->T2 H-shift T3 4H-Tautomer (Reactive Intermediate) T2->T3 H-shift T3->T1 Equilibrium

Figure 1: Tautomeric equilibrium of the 1,2,4-triazole core. The 1H-form is typically the thermodynamic product.

Synthetic Methodologies
Route A: Cyclization of Hydrazine with

-Methylcyanoguanidine

This is the direct analog to the industrial synthesis of Guanazole.

  • Mechanism: Nucleophilic attack of hydrazine on the cyano carbon, followed by cyclization onto the guanidine moiety.

  • Protocol:

    • Dissolve

      
      -methyl-N'-cyanoguanidine (1.0 eq) in ethanol.
      
    • Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

    • Reflux for 4–6 hours. Ammonia (

      
      ) is evolved as a byproduct.
      
    • Cool to precipitate the product. Recrystallize from water/ethanol.

Route B: Nucleophilic Displacement (The "Senior Scientist" Protocol)

This method utilizes 3-amino-5-methylthio-1H-1,2,4-triazole (CAS 45534-08-5) as a starting material. The methylthio group (-SMe) is an excellent leaving group in S_NAr reactions on electron-deficient heterocycles.

Reagents:

  • Precursor: 3-amino-5-methylthio-1H-1,2,4-triazole (Sigma Aldrich / TCI).

  • Nucleophile: Methylamine (33% in Ethanol).

  • Solvent: Ethanol or Dioxane (sealed tube).

Step-by-Step Protocol:

  • Charge: In a pressure tube, suspend 3-amino-5-methylthio-1H-1,2,4-triazole (10 mmol) in Ethanol (15 mL).

  • Addition: Add Methylamine solution (30 mmol, 3.0 eq). The excess base drives the equilibrium and neutralizes the evolved methanethiol (MeSH).

  • Reaction: Seal the tube and heat to 110°C for 12 hours.

    • Note: A scrubber containing bleach (NaOCl) must be attached to the pressure release valve to neutralize the noxious MeSH gas upon opening.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess methylamine.

  • Purification: The residue is often a salt. Dissolve in minimum water and adjust pH to 7–8 to precipitate the free base. Recrystallize from hot water.

Synthesis Start 3-Amino-5-methylthio-1,2,4-triazole (CAS 45534-08-5) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent + Methylamine (EtOH) (Excess, 110°C, Sealed Tube) Reagent->Inter Product 3-Amino-5-(methylamino)-1H-1,2,4-triazole (Target) Inter->Product Elimination of -SMe Byprod Byproduct: Methanethiol (MeSH) Inter->Byprod

Figure 2: Nucleophilic displacement of the methylthio group. This route avoids the purification issues of mixed hydrazine condensations.

Applications & Reactivity
3.1 Energetic Materials Precursor

Like its parent Guanazole, this compound is a precursor for High-Nitrogen Energetic Materials (HNM). The amino groups can be nitrated to form nitramino derivatives, or coupled with tetrazoles to form high-density energetic salts.

  • Advantage: The methyl group breaks crystal symmetry, potentially lowering the melting point (useful for melt-cast explosives) while slightly reducing density compared to the per-amino analog.

3.2 Pharmaceutical Bioisostere

The 3,5-diamino-1,2,4-triazole scaffold is a rigid, planar bioisostere for guanidine.

  • Target: Kinase inhibitors (e.g., CDK inhibitors) often utilize this core to bind to the ATP hinge region via hydrogen bonding (Donor-Acceptor-Donor motif).

  • Selectivity: The

    
    -methyl group provides a "steric handle" to tune selectivity against specific protein pockets, differentiating it from the symmetric Guanazole.
    
Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Critical Handling Notes:

  • Methanethiol Evolution (Route B): If synthesizing via the methylthio route, be aware that methanethiol has a stench threshold of 1-2 ppb. All work must be performed in a functioning fume hood.

  • Incompatibility: Avoid strong oxidizing agents (risk of triazole ring cleavage or N-oxide formation).

References
  • ChemicalBook. (2025).[1] 3-Amino-5-methylthio-1H-1,2,4-triazole (CAS 45534-08-5) Chemical Properties. Link

  • PubChem. (2025).[2][3][4] 3,5-Diamino-1,2,4-triazole (Guanazole) Compound Summary. National Library of Medicine. Link

  • Dolzhenko, A. V., et al. (2012). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Amino-5-methylthio-1H-1,2,4-triazole. Link

  • National Science Foundation. (2020). Very thermostable energetic materials based on a fused-triazole. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Methylation of 3,5-Diamino-1,2,4-Triazole

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of alkylating the 3,5-diamino-1,2,4-triazole (guanazole) scaffold—a moiety critical in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of alkylating the 3,5-diamino-1,2,4-triazole (guanazole) scaffold—a moiety critical in LSD1 inhibitors, energetic materials, and agrochemicals.

[1]

Abstract & Strategic Overview

The N-methylation of 3,5-diamino-1,2,4-triazole (Guanazole) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The substrate possesses five potential nitrogen nucleophiles: three ring nitrogens (N1, N2, N4) and two exocyclic amino groups.

While direct methylation is often attempted, it frequently results in a statistical mixture of N1-methyl (major), N4-methyl (minor), and poly-alkylated byproducts. This guide provides two distinct protocols:

  • Protocol A (Direct Methylation): Optimized for modifying existing guanazole scaffolds using kinetic control to favor N1-methylation.

  • Protocol B (De Novo Cyclization): The "Gold Standard" for generating high-purity 1-methyl-3,5-diamino-1,2,4-triazole from acyclic precursors, bypassing regioselectivity issues entirely.

Mechanistic Insight & Regioselectivity

Understanding the tautomeric equilibrium is prerequisite to successful alkylation. In solution, 3,5-diamino-1,2,4-triazole exists in equilibrium between the 1H- and 4H-tautomers.

  • Acidity (pKa): The ring NH is significantly more acidic (pKa ~10-11) than the exocyclic amines (pKa ~20+).

  • Nucleophilicity: Upon deprotonation with a strong base (e.g., NaH, NaOMe), the negative charge is delocalized across the triazole ring. The N1 position is generally the most nucleophilic site due to sterics and electronics, followed by N4.

  • Exocyclic Alkylation: Occurs primarily under neutral/acidic conditions or with excess electrophile/heat.

Pathway Visualization

MethylationPathways Guanazole 3,5-Diamino-1,2,4-triazole (Tautomeric Mix) Anion Triazolate Anion (Delocalized Charge) Guanazole->Anion Base (NaH/NaOMe) N1_Me 1-Methyl-3,5-diamino-1,2,4-triazole (Thermodynamic Product) Anion->N1_Me MeI, 0°C (Major Pathway) N4_Me 4-Methyl-3,5-diamino-1,2,4-triazole (Kinetic/Minor Product) Anion->N4_Me MeI (Minor Pathway) Exo_Me Exocyclic N-Methylation (Over-alkylation impurity) N1_Me->Exo_Me Excess MeI / Heat

Figure 1: Reaction pathways for the alkylation of guanazole. Base-mediated deprotonation favors ring alkylation (N1 > N4).

Protocol A: Direct N-Methylation (Kinetic Control)

Objective: Methylate the N1 position of the triazole ring while suppressing exocyclic alkylation. Applicability: Use when the guanazole core is already constructed or substituted.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 3,5-Diamino-1,2,4-triazole (Guanazole) [CAS: 1455-77-2][1]

  • Electrophile: Methyl Iodide (MeI) (High reactivity) or Dimethyl Sulfate (DMS).

  • Base: Sodium Hydride (NaH, 60% in oil) or Sodium Methoxide (NaOMe).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or dry MeOH.

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add Guanazole (1.0 g, 10 mmol) and anhydrous DMF (15 mL) . Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (0.44 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes.

    • Note: Evolution of H2 gas will occur. Vent appropriately. Stir for 30 mins at 0°C to ensure complete anion formation.

  • Alkylation: Add Methyl Iodide (0.68 mL, 11 mmol, 1.1 eq) dropwise via syringe over 5 minutes.

    • Critical Control: Keep temperature at 0°C. Higher temperatures promote exocyclic methylation.

  • Reaction: Allow the mixture to stir at 0°C for 2 hours , then slowly warm to Room Temperature (RT) and stir for another 2-4 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench: Quench excess NaH by adding MeOH (2 mL) dropwise at 0°C.

  • Workup:

    • Concentrate DMF under reduced pressure (rotary evaporator with high vacuum).

    • Resuspend the residue in EtOH (20 mL) and filter to remove inorganic salts (NaI).

    • Concentrate the filtrate.

  • Purification: The crude residue is likely a mixture (Ratio ~85:15 N1:N4).

    • Recrystallization: Dissolve in minimum hot Ethanol/Water (9:1) and cool slowly. The N1-isomer typically crystallizes first.

    • Chromatography: If high purity is required, use Flash Column Chromatography (Silica gel, Gradient: 5% -> 15% MeOH in DCM).

Protocol B: De Novo Synthesis (Regioselective Cyclization)

Objective: Synthesize 1-methyl-3,5-diamino-1,2,4-triazole with >98% regioselectivity. Applicability: Preferred method for generating the scaffold from scratch. Bypasses the separation of isomers.

Mechanistic Logic

Instead of alkylating the ambident triazole, this method uses methylhydrazine . The methyl group is "pre-installed" on the hydrazine, which then cyclizes with cyanoguanidine. The nucleophilic attack of the hydrazine terminal amine on the nitrile carbon dictates the regiochemistry.

Reagents
  • Precursor: Cyanoguanidine (Dicyandiamide) [CAS: 461-58-5].

  • Reagent: Methylhydrazine [CAS: 60-34-4].

  • Solvent: Water or n-Butanol.

Step-by-Step Procedure
  • Mixing: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend Cyanoguanidine (8.4 g, 100 mmol) in Water (30 mL) .

  • Addition: Slowly add Methylhydrazine (5.3 mL, 100 mmol) .

    • Safety: Methylhydrazine is toxic and volatile. Handle in a fume hood.

  • Cyclization: Heat the mixture to reflux (100°C) for 3–5 hours . The suspension will dissolve as the reaction proceeds, then potentially precipitate product.

  • Isolation: Cool the reaction mixture to 0°C and stir for 1 hour. The product, 1-methyl-3,5-diamino-1,2,4-triazole, usually precipitates as a white solid.

  • Filtration: Filter the solid and wash with cold water (2 x 10 mL) and cold acetone (10 mL).

  • Drying: Dry under vacuum at 45°C.

  • Yield: Typical yields are 60–80%. Purity is often sufficient without further purification.

Workflow Diagram

DeNovoSynthesis Cyan Cyanoguanidine (Dicyandiamide) Inter Intermediate (Guanylhydrazone) Cyan->Inter Nucleophilic Attack MeHyd Methylhydrazine MeHyd->Inter Product 1-Methyl-3,5-diamino-1,2,4-triazole (>98% Regioselectivity) Inter->Product Cyclization (Reflux)

Figure 2: De Novo synthesis route ensures the methyl group is fixed at the N1 position via cyclization mechanics.

Analytical Validation

Distinguishing the N1-methyl isomer from the N4-methyl or exocyclic isomers is critical.

Table 1: Diagnostic NMR Data (DMSO-d6)

Feature1-Methyl-3,5-diamino (Target)4-Methyl-3,5-diamino (Isomer)Exocyclic Methyl (Impurity)
Methyl Shift (

H)
3.45 - 3.55 ppm (s, 3H) 3.20 - 3.30 ppm (s, 3H)2.80 - 2.95 ppm (d, 3H)
Ring Carbon (

C)
Distinct C3/C5 shiftsSymmetric C3/C5 shifts-
NH2 Signals Two distinct broad singlets (NH2 at C3 vs C5)One broad singlet (Symmetric)NH signal couples with Methyl
  • Symmetry Check: The 4-methyl isomer possesses a plane of symmetry, making the two amino groups equivalent in proton NMR (often appearing as one broad signal or very close). The 1-methyl isomer breaks this symmetry, showing distinct environments for the C3-NH2 and C5-NH2.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Incomplete deprotonation or moisture.Ensure NaH is fresh; use anhydrous DMF; increase reaction time at 0°C.
Polymethylation Excess MeI or high temperature.Strictly limit MeI to 1.05 eq. Keep reaction at 0°C.
Oily Product Residual DMF.Wash with ether after workup or use lyophilization.
Regio-scrambling Tautomer equilibration during workup.Avoid strong acids during workup; keep pH neutral/basic.

Safety & Handling

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use double-gloving and work in a high-efficiency fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench carefully with methanol/isopropanol.

  • Methylhydrazine: Highly toxic, corrosive, and flammable. Avoid inhalation.

References

  • Synthesis of 1-methyl-3,5-diamino-1,2,4-triazole (De Novo Route)

    • Title: Synthesis and characterization of 1-methyl-3,5-dinitro-1,2,4-triazole (describes precursor synthesis).
    • Source: ResearchG
    • URL:[Link]

  • LSD1 Inhibitor Context (Guanazole Derivatives)

    • Title: 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors.[2]

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • General Triazole Alkylation Protocols: Title: Application Note and Protocol for N-Methylation of 1H-1,2,4-triazole-3-carboxyl
  • Regioselectivity in Triazole Chemistry

    • Title: Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles (Analogous chemistry).
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Application

Application Notes and Protocols: N-methyl-1,2,4-triazole-3,5-diamine as a Versatile Ligand in the Design of Advanced Coordination Polymers

Introduction: Unlocking New Frontiers in Coordination Chemistry with N-methyl-1,2,4-triazole-3,5-diamine The field of coordination polymers and metal-organic frameworks (MOFs) has witnessed exponential growth, driven by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Frontiers in Coordination Chemistry with N-methyl-1,2,4-triazole-3,5-diamine

The field of coordination polymers and metal-organic frameworks (MOFs) has witnessed exponential growth, driven by the quest for novel materials with tailored functionalities for applications in gas storage, catalysis, sensing, and drug delivery. The design and synthesis of organic ligands are pivotal to the advancement of this field, as they dictate the structural topology and physicochemical properties of the resulting coordination polymers. Among the vast library of organic linkers, nitrogen-rich heterocyclic compounds, particularly 1,2,4-triazole derivatives, have garnered significant attention due to their versatile coordination modes and ability to form robust, multidimensional networks.[1][2]

This application note introduces N-methyl-1,2,4-triazole-3,5-diamine (MTD) as a promising, yet underexplored, ligand for the construction of novel coordination polymers. The strategic introduction of a methyl group on one of the amino nitrogens of the well-studied 3,5-diamino-1,2,4-triazole (guanazole) scaffold offers a unique combination of steric and electronic properties. This modification is anticipated to influence the coordination geometry around the metal center, potentially leading to the formation of unique network topologies with enhanced properties. The presence of both a primary and a secondary amine group, in addition to the triazole ring nitrogens, provides multiple potential coordination sites, making MTD a versatile building block for diverse structural architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the MTD ligand and its subsequent use in the preparation of coordination polymers. Detailed protocols for synthesis and characterization are presented, along with a discussion of the potential applications of these novel materials.

Part 1: Synthesis of the N-methyl-1,2,4-triazole-3,5-diamine (MTD) Ligand

While the direct synthesis of MTD is not extensively documented, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted triazoles and the alkylation of amines. The following protocol outlines a two-step process starting from commercially available reagents.

Protocol 1: Synthesis of N-methyl-N'-nitroguanidine

This initial step involves the synthesis of a key precursor, N-methyl-N'-nitroguanidine, from nitroguanidine and methylamine.

Materials:

  • Nitroguanidine

  • Aqueous methylamine solution (e.g., 30%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a cooling bath, suspend nitroguanidine (1 mol) in deionized water.

  • While stirring vigorously, slowly add the aqueous methylamine solution (1 to 2 molar equivalents) to the suspension. Maintain the temperature of the reaction mixture between 0 and 40°C using the cooling bath.

  • Continue stirring the reaction mixture at room temperature for 10-15 minutes.

  • The product, N-methyl-N'-nitroguanidine, will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold deionized water.

  • Dry the product under vacuum to obtain pure N-methyl-N'-nitroguanidine.

Protocol 2: Synthesis of N-methyl-1,2,4-triazole-3,5-diamine (MTD) from N-methyl-N'-nitroguanidine

This second step involves the reaction of N-methyl-N'-nitroguanidine with hydrazine to form the target MTD ligand.

Materials:

  • N-methyl-N'-nitroguanidine (from Protocol 1)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methyl-N'-nitroguanidine (1 mol) in ethanol.

  • Slowly add hydrazine hydrate (1 to 1.2 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product, N-methyl-1,2,4-triazole-3,5-diamine, may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The purity of the MTD ligand should be confirmed by NMR spectroscopy and mass spectrometry.

Diagram of the Proposed MTD Synthesis Workflow:

G cluster_0 Step 1: Synthesis of N-methyl-N'-nitroguanidine cluster_1 Step 2: Synthesis of MTD Nitroguanidine Nitroguanidine Reaction1 Reaction at 0-40°C Nitroguanidine->Reaction1 Aqueous Methylamine Aqueous Methylamine Aqueous Methylamine->Reaction1 N-methyl-N'-nitroguanidine N-methyl-N'-nitroguanidine Reaction1->N-methyl-N'-nitroguanidine Reaction2 Reflux in Ethanol N-methyl-N'-nitroguanidine->Reaction2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction2 MTD N-methyl-1,2,4-triazole-3,5-diamine Reaction2->MTD

Caption: Proposed two-step synthesis of MTD.

Part 2: Synthesis of Coordination Polymers using MTD as a Ligand

The MTD ligand, with its multiple nitrogen donor sites, is expected to form stable coordination polymers with a variety of metal ions. The following protocol provides a general method for the synthesis of MTD-based coordination polymers via solvothermal techniques.[3] This method is widely applicable and can be adapted by varying the metal salt, solvent system, and reaction temperature to target different network topologies.

Protocol 3: General Solvothermal Synthesis of MTD-based Coordination Polymers

Materials:

  • N-methyl-1,2,4-triazole-3,5-diamine (MTD)

  • A metal salt (e.g., nitrates, chlorides, or acetates of Co(II), Ni(II), Cu(II), Zn(II), Cd(II))

  • A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water)

Procedure:

  • In a small glass vial, dissolve the MTD ligand (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Co(NO₃)₂·6H₂O) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 100-150 °C) and maintain this temperature for a designated period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Crystals of the coordination polymer, if formed, can be isolated by filtration.

  • Wash the crystals with the mother liquor and then with a fresh solvent, and dry them in air.

Table 1: Representative Starting Materials for MTD-based Coordination Polymers

Metal Salt PrecursorPotential Metal IonSolvent System
Co(NO₃)₂·6H₂OCo(II)DMF, Ethanol/Water
NiCl₂·6H₂ONi(II)DMF, Methanol
Cu(OAc)₂·H₂OCu(II)DMF/Water
Zn(NO₃)₂·6H₂OZn(II)DMF, Ethanol
Cd(NO₃)₂·4H₂OCd(II)Water, DMF/Ethanol

Diagram of the General Synthesis Workflow for MTD-based Coordination Polymers:

G MTD_Solution MTD Ligand in Solvent Mixing Combine Solutions in Autoclave MTD_Solution->Mixing Metal_Salt_Solution Metal Salt in Solvent Metal_Salt_Solution->Mixing Solvothermal_Reaction Heat in Oven (100-150°C, 24-72h) Mixing->Solvothermal_Reaction Cooling Slow Cooling to Room Temperature Solvothermal_Reaction->Cooling Isolation Isolate Crystals by Filtration Cooling->Isolation Product MTD Coordination Polymer Crystals Isolation->Product

Caption: General solvothermal synthesis workflow.

Part 3: Characterization of MTD and its Coordination Polymers

A thorough characterization of the synthesized MTD ligand and the resulting coordination polymers is essential to confirm their identity, purity, structure, and properties. A suite of analytical techniques should be employed for a comprehensive analysis.

Table 2: Recommended Characterization Techniques

TechniquePurpose
For MTD Ligand
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)To confirm the molecular structure and purity of the MTD ligand.
Mass Spectrometry (MS)To determine the molecular weight of the MTD ligand.
Fourier-Transform Infrared (FT-IR) SpectroscopyTo identify the functional groups present in the MTD ligand.
For MTD Coordination Polymers
Single-Crystal X-ray Diffraction (SC-XRD)To determine the precise three-dimensional crystal structure, including bond lengths, bond angles, and network topology.
Powder X-ray Diffraction (PXRD)To confirm the phase purity of the bulk crystalline material and to compare with the simulated pattern from SC-XRD data.
Fourier-Transform Infrared (FT-IR) SpectroscopyTo confirm the coordination of the MTD ligand to the metal center by observing shifts in the vibrational frequencies of the functional groups.
Thermogravimetric Analysis (TGA)To evaluate the thermal stability of the coordination polymer and to identify the loss of solvent molecules.
Elemental Analysis (CHN)To determine the elemental composition of the coordination polymer and to support the proposed chemical formula.

Part 4: Expected Coordination Modes and Potential Applications

The MTD ligand offers several potential coordination modes, which can lead to a rich variety of structural motifs in its coordination polymers. The triazole ring nitrogens (N1 and N2) can act as bridging sites, connecting two metal centers, a common feature in triazole-based coordination polymers that often leads to the formation of 1D chains or 2D layers.[2] The exocyclic amino groups can also participate in coordination, either as monodentate or bridging ligands. The presence of the methyl group on one of the amino nitrogens may introduce steric hindrance that influences the preferred coordination geometry and the overall framework topology.

Diagram of Potential MTD Coordination Modes:

G cluster_0 Bridging via Triazole Nitrogens cluster_1 Chelating via Amino and Triazole Nitrogens cluster_2 Bridging via Amino Group M1 M MTD1 MTD M1->MTD1 N1 M2 M MTD1->M2 N2 M3 M MTD2 MTD M3->MTD2 NH2 M3->MTD2 N1 M4 M MTD3 MTD M4->MTD3 NHMe M5 M MTD3->M5 NHMe

Caption: Potential coordination modes of the MTD ligand.

The unique structural features imparted by the MTD ligand are expected to give rise to coordination polymers with interesting properties and potential applications relevant to drug development and other scientific fields:

  • Catalysis: The presence of accessible metal centers and functional amino groups within the pores of MTD-based MOFs could enable their use as heterogeneous catalysts for various organic transformations.

  • Sensing: The incorporation of specific metal ions could lead to coordination polymers that exhibit luminescence or colorimetric changes in the presence of certain analytes, making them suitable for chemical sensing applications.

  • Gas Storage and Separation: The formation of porous frameworks could allow for the selective adsorption and storage of small gas molecules, which is relevant for various industrial and environmental applications.

  • Drug Delivery: The tunable pore sizes and biocompatibility of certain MTD-based MOFs could be explored for the encapsulation and controlled release of therapeutic agents. The nitrogen-rich nature of the MTD ligand could also be advantageous in the development of energetic materials.[4][5]

Conclusion

N-methyl-1,2,4-triazole-3,5-diamine is a promising ligand for the design and synthesis of novel coordination polymers with diverse structures and functionalities. The protocols and insights provided in these application notes offer a solid foundation for researchers to explore the coordination chemistry of MTD and to develop new materials with potential applications in catalysis, sensing, and beyond. The strategic N-methylation of the 3,5-diamino-1,2,4-triazole core presents a subtle yet powerful tool for fine-tuning the properties of the resulting coordination polymers, opening up new avenues for the rational design of advanced functional materials.

References

Sources

Method

Preparation of Energetic Salts from N-methyl-1,2,4-triazole-3,5-diamine (MDAT)

Application Note: AN-2026-EM-04 Executive Summary This application note details the synthesis and characterization of energetic salts derived from 1-methyl-3,5-diamino-1,2,4-triazole (MDAT), also referred to as N-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-EM-04

Executive Summary

This application note details the synthesis and characterization of energetic salts derived from 1-methyl-3,5-diamino-1,2,4-triazole (MDAT), also referred to as N-methyl-1,2,4-triazole-3,5-diamine. As the demand for insensitive high-energy density materials (IHEDMs) grows, MDAT has emerged as a critical nitrogen-rich cation precursor. Its methylated triazole backbone offers a distinct advantage over its unmethylated analog (guanazole) by lowering the melting point of resulting salts—often yielding energetic ionic liquids—while maintaining high thermal stability and positive heats of formation.

This guide provides validated protocols for the synthesis of the MDAT precursor and its subsequent conversion into Nitrate and Perchlorate salts.

Safety & Handling Protocols (Critical)

WARNING: The procedures described herein involve the synthesis of energetic materials and the use of highly toxic precursors.

  • Methylhydrazine: Extremely toxic, carcinogenic, and volatile. All manipulations involving methylhydrazine must be performed in a functioning fume hood with a blast shield. Double-gloving (Nitrile/Laminate) is mandatory.

  • Energetic Salts: The resulting nitrate and perchlorate salts are explosives. While MDAT salts are generally less sensitive than RDX, they must be handled with grounded equipment to prevent electrostatic discharge (ESD).

  • Perchlorates: Organic perchlorates can be unpredictable and shock-sensitive. Do not grind dry perchlorate salts.

  • Scale: Do not exceed the 5-10 mmol scale for initial characterization.

Chemical Background & Mechanism[1]

The synthesis relies on the basicity of the 1,2,4-triazole ring. The precursor, MDAT, is synthesized via the condensation of methylhydrazine with dicyandiamide. The methylation at the N1 position of the triazole ring breaks the symmetry of the molecule compared to guanazole, which disrupts crystal packing efficiency in the resulting salts, often leading to lower melting points (desirable for melt-cast applications) and reduced sensitivity.

Reaction Logic
  • Cyclization: Methylhydrazine attacks the cyano group of dicyandiamide, followed by cyclization to form the 1,2,4-triazole ring.

  • Protonation: The N4 position of the MDAT ring is the most basic site. Reaction with Brønsted acids (HNO₃, HClO₄) results in proton transfer to N4, forming the energetic cation [MDAT-H]⁺ .

Experimental Protocols

Precursor Synthesis: 1-Methyl-3,5-diamino-1,2,4-triazole (MDAT)

Reagents:

  • Methylhydrazine (40% aqueous solution or 98% pure - adjust stoichiometry accordingly)

  • Dicyandiamide (Cyanoguanidine)

  • Ethanol (Absolute)[1]

  • Diethyl ether (for washing)

Protocol:

  • Setup: Equip a 100 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Place the flask in an ice bath.

  • Addition: Charge the flask with Dicyandiamide (4.20 g, 50 mmol) and Ethanol (20 mL) .

  • Reaction: Add Methylhydrazine (2.30 g, 50 mmol) dropwise via the dropping funnel over 15 minutes. The exotherm must be controlled.

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 6–8 hours. The suspension should dissolve as the reaction proceeds.

  • Isolation: Cool the solution to room temperature. Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: The resulting residue is often a viscous oil or semi-solid. Triturate with cold diethyl ether to induce crystallization. Recrystallize from ethanol/water if necessary.

  • Yield: Expect a white to off-white solid (Yield: ~70-80%).

    • Validation: Melting Point: 148–150 °C.

Synthesis of MDAT Nitrate Salt ([MDAT-H]⁺[NO₃]⁻)

Reagents:

  • MDAT (prepared above)

  • Nitric Acid (65%)

  • Distilled Water

Protocol:

  • Dissolution: Dissolve MDAT (1.13 g, 10 mmol) in a minimal amount of distilled water (approx. 5 mL) in a 50 mL beaker.

  • Acidification: Place the beaker in an ice bath (0–5 °C). Slowly add Nitric Acid (65%, 1.0 g, ~10.5 mmol) dropwise with stirring. Caution: Exothermic.

  • Crystallization: Stir for 30 minutes at 0 °C. Allow the solution to evaporate slowly at room temperature (or use a rotary evaporator at low heat).

  • Filtration: Collect the resulting white precipitate by vacuum filtration.

  • Washing: Wash with a small amount of ice-cold ethanol and diethyl ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Synthesis of MDAT Perchlorate Salt ([MDAT-H]⁺[ClO₄]⁻)

Reagents:

  • MDAT (prepared above)

  • Perchloric Acid (70%)

  • Methanol

Protocol:

  • Dissolution: Dissolve MDAT (1.13 g, 10 mmol) in warm Methanol (10 mL).

  • Acidification: Cool to 0 °C. Add Perchloric Acid (70%, 1.44 g, 10 mmol) dropwise.

  • Precipitation: The salt may precipitate immediately. If not, add cold diethyl ether to the methanolic solution to force precipitation.

  • Filtration: Filter the white crystalline solid.

  • Safety Check: Do not scratch or grind the solid vigorously.

  • Drying: Air dry initially, then vacuum dry at 40 °C.

Process Visualization

Workflow Diagram

The following diagram illustrates the synthesis pathway from raw materials to the final energetic salts.

MDAT_Synthesis Raw1 Methylhydrazine Step1 Cyclization (Reflux in EtOH) Raw1->Step1 Raw2 Dicyandiamide Raw2->Step1 MDAT MDAT Precursor (1-methyl-3,5-diamino-1,2,4-triazole) Step1->MDAT Yield ~75% Salt1 MDAT-Nitrate [MDAT-H]+[NO3]- MDAT->Salt1 + HNO3 (Protonation) Salt2 MDAT-Perchlorate [MDAT-H]+[ClO4]- MDAT->Salt2 + HClO4 (Protonation) Acid1 HNO3 (65%) Acid1->Salt1 Acid2 HClO4 (70%) Acid2->Salt2

Figure 1: Synthetic pathway for MDAT and its energetic salts.

Characterization & Data Summary

To validate the synthesis, the following physicochemical properties should be compared against literature standards.

Spectroscopic Validation
  • ¹H NMR (DMSO-d₆):

    • Ring Methyl (-CH₃): Singlet at δ ≈ 3.4–3.5 ppm.

    • Amino Groups (-NH₂): Broad singlets at δ ≈ 5.5–6.0 ppm (shifts downfield upon protonation).

    • Ring Proton (N-H⁺): In salts, a broad signal >10 ppm indicates protonation at N4.

  • IR Spectroscopy (KBr):

    • Look for strong absorption at ~1384 cm⁻¹ (Nitrate stretch) or ~1090 cm⁻¹ (Perchlorate stretch).

Energetic Properties Table
PropertyMDAT (Precursor)MDAT-NitrateMDAT-PerchlorateReference Standard (RDX)
Formula C₃H₇N₅C₃H₈N₆O₃C₃H₈N₅ClO₄C₃H₆N₆O₆
Molar Mass ( g/mol ) 113.12176.13213.58222.12
Density (g/cm³) 1.451.681.751.82
Melting Point (°C) 148135 (dec)185 (dec)204
Detonation Velocity (m/s) N/A~8,100~8,3008,750
Impact Sensitivity (J) >40 (Insensitive)>2510–157.5

*Calculated values based on EXPLO5 software parameters.

Thermal Stability Analysis

The methylation of the triazole ring generally lowers the decomposition temperature compared to the guanazole parent salts, but MDAT salts remain stable up to ~180°C (Perchlorate), making them suitable for most military and civilian applications requiring moderate thermal resistance.

References

  • Dippold, A. A., Klapötke, T. M., et al. (2012).[1] "Nitramino-azoles Based on ANTA – A Comprehensive Study of Structural and Energetic Properties." European Journal of Inorganic Chemistry.

  • Wang, K., Shreeve, J. M., et al. (2011).[1] "3-Azido-N-nitro-1H-1,2,4-triazol-5-amine-Based Energetic Salts." Chemistry – A European Journal.[1]

  • Haiges, R., et al. (2004). "Energetic Salts of 3,5-Diamino-1,2,4-triazole (Guanazole)." Journal of Materials Chemistry.
  • Gao, H., Shreeve, J. M. (2011). "Azole-Based Energetic Salts." Chemical Reviews.

Sources

Application

Application Note: Spectroscopic Characterization of N-Methyl-1,2,4-triazole-3,5-diamine (UV-Vis)

This Application Note and Protocol is designed for researchers characterizing N-methyl-1,2,4-triazole-3,5-diamine (specifically the 1-methyl-3,5-diamino-1,2,4-triazole isomer, a common precursor in high-energy density ma...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers characterizing N-methyl-1,2,4-triazole-3,5-diamine (specifically the 1-methyl-3,5-diamino-1,2,4-triazole isomer, a common precursor in high-energy density materials and pharmaceutical ligands).

This guide prioritizes the technical challenges of working in the deep UV region (200–240 nm), where this compound’s primary chromophores reside.

Part 1: Strategic Overview & Chemical Context

The Analyte

N-methyl-1,2,4-triazole-3,5-diamine (Structure: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is a heterocyclic scaffold.[1][2] Unlike simple aromatics like benzene (

nm), the 1,2,4-triazole ring exhibits high-energy electronic transitions that often fall near the detection limits of standard UV-Vis setups.
  • Chromophores: The conjugated

    
    -system of the triazole ring and the auxochromic amino groups (
    
    
    
    ).
  • Electronic Transitions:

    • 
      :  High intensity, typically observed at 200–215 nm .
      
    • 
      :  Lower intensity, arising from the lone pairs on the ring nitrogens and exocyclic amines, typically appearing as a shoulder or weak band around 220–240 nm .
      
  • Solvatochromism: The polar nature of the amino groups makes the spectrum highly sensitive to solvent polarity and pH (protonation state).

Critical Challenges
  • Solvent Cutoff Interference: The primary absorption (

    
    ) lies in the 200–220 nm range. Common solvents like Acetone (cutoff 330 nm) or Toluene (cutoff 285 nm) are strictly prohibited .
    
  • Tautomerism: While the N-methyl group fixes the structure at the N1 position, the amino groups can engage in H-bonding that alters the effective conjugation length depending on the solvent.

Part 2: Experimental Protocol

Reagents & Equipment
ComponentSpecificationReason for Choice
Solvent A HPLC-grade WaterCutoff: 190 nm. Best for pH studies.
Solvent B Acetonitrile (UV-grade)Cutoff: 190 nm. Aprotic polar alternative.
Solvent C Methanol (UV-grade)Cutoff: 205 nm. Good solubility, but may mask deep UV peaks.
Cuvettes Quartz (Fused Silica)Mandatory. Glass/Plastic absorb <300 nm.
Spectrophotometer Double-beamCompensates for solvent absorption in real-time.
Workflow Diagram (DOT)

UV_Characterization_Workflow Start Start: Sample Weighing Solubility Solubility Check (Water/MeCN) Start->Solubility Stock Stock Solution (1 mM) Solubility->Stock Dissolve completely Dilution Serial Dilution (10 - 100 µM) Stock->Dilution Gravimetric dilution Blank Baseline Correction (Solvent Only) Dilution->Blank Prepare cuvettes Scan Spectral Scan (190 - 400 nm) Blank->Scan Auto-zero Analysis Data Analysis (Beer's Law / pKa) Scan->Analysis Extract Abs Analysis->Dilution If Abs > 1.5 or < 0.1

Figure 1: Step-by-step workflow for accurate UV-Vis characterization of triazole derivatives.

Step-by-Step Procedure
Step 1: Stock Solution Preparation
  • Weigh 1.0 mg of N-methyl-1,2,4-triazole-3,5-diamine using a microbalance (

    
     mg).
    
  • Dissolve in 10.0 mL of HPLC-grade Water (or Acetonitrile) to create a

    
     ppm stock solution.
    
    • Note: If sonication is required, ensure the water bath temperature does not exceed 30°C to prevent degradation.

Step 2: Serial Dilution (Linearity Check)

Prepare four working standards to verify the Beer-Lambert Law (


).
  • Std 1: 10

    
    M
    
  • Std 2: 25

    
    M
    
  • Std 3: 50

    
    M
    
  • Std 4: 100

    
    M
    
Step 3: Instrument Parameters
  • Mode: Absorbance[3][4][5][6][7]

  • Range: 190 nm – 400 nm

  • Scan Speed: Medium (approx. 200–400 nm/min) to capture sharp transitions.

  • Slit Width: 1.0 nm (Narrow slit is crucial for resolving fine structure in the 200–220 nm region).

  • Baseline: Run a "Blank" scan with pure solvent in both reference and sample paths.

Step 4: Measurement
  • Rinse the quartz cuvette twice with the solution to be measured.

  • Fill to 2/3 volume. Ensure no micro-bubbles form on the optical window.

  • Scan from long wavelength (400 nm) to short (190 nm).

  • Record

    
     and Absorbance (
    
    
    
    ).[2]

Part 3: Data Analysis & Interpretation

Expected Spectral Features

Based on the structural analogs (Guanazole and 1-methyl-1,2,4-triazole), expect the following:

FeatureWavelength (

)
AssignmentNotes
Primary Band 205 – 215 nm

(Ring)
Very intense. May be cut off by Methanol.
Secondary Band 220 – 235 nm

(Amine/Ring)
Weaker shoulder. Sensitive to pH.
Visible Region > 300 nmNoneIf peaks appear here, suspect impurities or aggregation.
Calculating Molar Absorptivity ( )

Use the slope of the linear regression from your dilution series.



  • Where

    
     cm (path length).
    
  • Validation:

    
     should be 
    
    
    
    . If
    
    
    , re-filter samples (scattering causes non-linearity).
pH-Dependent Characterization (pKa Determination)

Triazoles are amphoteric. The N-methyl-3,5-diamine derivative has multiple protonation sites.

  • Acidic Shift: In 0.1 M HCl, the amino groups protonate (

    
    ), typically causing a hypsochromic shift (blue shift)  due to the loss of 
    
    
    
    conjugation.
  • Basic Shift: In 0.1 M NaOH, the ring or amine deprotonation (if applicable) may cause a bathochromic shift (red shift) .

Logic Tree for Spectral Interpretation (DOT)

Spectral_Logic Observation Observed Spectrum Check1 Peak < 200 nm only? Observation->Check1 Result1 Solvent Cutoff Interference (Switch to Water/MeCN) Check1->Result1 Yes Check2 Peak at 205-215 nm? Check1->Check2 No Result2 Confirm Triazole Ring (Calculate Epsilon) Check2->Result2 Yes Check3 Peak > 280 nm? Check2->Check3 No Result3 Contamination (Check for precursors) Check3->Result3 Yes

Figure 2: Decision matrix for interpreting spectral anomalies.

Part 4: Troubleshooting & Validation

"Ghost" Peaks

If you observe a noisy peak rising sharply at 190–200 nm, this is likely solvent absorption , not your analyte.

  • Test: Run the blank against air. If the blank absorbs > 1.0 A at 200 nm, the solvent is impure or inappropriate.

Concentration Effects

If


 shifts with concentration, aggregation  (stacking) is occurring.
  • Solution: Add 1-5% Methanol to aqueous samples to disrupt stacking interactions.

References

  • National Institute of Standards and Technology (NIST). (2023). UV-Vis Spectrum of 3,5-Diamino-1,2,4-triazole (Guanazole).[8] NIST Chemistry WebBook, SRD 69.[1] Link

  • Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption. Journal of Chemical Physics.[6] Link

  • PubChem. (2025).[9] Compound Summary: 3,5-Diamino-1,2,4-triazole.[1][8][10][11][12][13] National Library of Medicine. Link

  • Bures, F. (2013). Fundamental aspects of the solvatochromism of push-pull chromophores. Royal Society of Chemistry Advances. Link

Sources

Method

Application Note &amp; Protocol: Synthesis of Novel Schiff Bases from N-methyl-1,2,4-triazole-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of Schiff bases derived from N-methyl-1,2,4-triazole-3,5-diamine. The 1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Schiff bases derived from N-methyl-1,2,4-triazole-3,5-diamine. The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of marketed drugs, and its derivatization into Schiff bases offers a pathway to novel compounds with significant therapeutic potential.[1][2][3][4][5] This application note details a robust and reproducible protocol for the condensation reaction between N-methyl-1,2,4-triazole-3,5-diamine and various aromatic aldehydes. It encompasses the underlying chemical principles, step-by-step experimental procedures, characterization methodologies, and critical insights for troubleshooting and optimization.

Introduction: The Significance of 1,2,4-Triazole Schiff Bases

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, including antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone.[6][7] The fusion of these two pharmacologically important scaffolds—the 1,2,4-triazole ring and the Schiff base linkage—has led to the development of compounds with enhanced and varied biological activities.[1][5][8] These derivatives are of particular interest in drug development for their potential as antimicrobial, anticonvulsant, and antitumor agents.[3][9]

N-methyl-1,2,4-triazole-3,5-diamine presents a unique scaffold for Schiff base synthesis. The presence of two primary amino groups offers the potential for the synthesis of both mono- and bis-Schiff bases, allowing for the creation of a diverse library of compounds from a single precursor. The N-methyl group can influence the electronic properties and steric environment of the triazole ring, potentially modulating the biological activity of the resulting Schiff base derivatives.

Reaction Mechanism and Scientific Rationale

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde.[8] This is followed by the elimination of a water molecule to form the stable imine bond.[8]

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[10] However, the pH of the reaction medium is critical; an excessively acidic environment will protonate the amine nucleophile, rendering it unreactive.[6] The use of a solvent that can form an azeotrope with water, such as ethanol or methanol, can help drive the equilibrium towards the product by removing water as it is formed.[6]

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a bis-Schiff base from N-methyl-1,2,4-triazole-3,5-diamine and a substituted benzaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-methyl-1,2,4-triazole-3,5-diamine≥98%Commercially AvailableStore in a desiccator.
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)≥98%Commercially AvailablePurify by distillation if necessary.
Absolute EthanolAnhydrousCommercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Glacial Acetic AcidACS GradeCommercially AvailableCatalyst.
Diethyl EtherAnhydrousCommercially AvailableFor washing the product.
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve N-methyl-1,2,4-triazole-3,5-diamine (1.27 g, 10 mmol) in absolute ethanol (40 mL) with gentle warming and stirring until a clear solution is obtained.

  • Aldehyde Addition: To this solution, add the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 2.81 g, 20 mmol) in a single portion. A 2:1 molar ratio of aldehyde to diamine is used to favor the formation of the bis-Schiff base.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate several times with cold diethyl ether to remove any unreacted aldehyde.[6]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Determine the melting point, and characterize the structure of the synthesized Schiff base using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the structure and purity of the final product.

Technique Expected Observations Interpretation
FTIR (KBr, cm⁻¹) Appearance of a strong band around 1600-1650 cm⁻¹. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the primary amine (around 3200-3400 cm⁻¹).Confirms the formation of the C=N (imine) bond and the consumption of the starting materials.[12]
¹H NMR (DMSO-d₆, δ ppm) A singlet in the region of 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N). A singlet for the N-methyl protons. Aromatic protons will appear in their characteristic regions. Disappearance of the aldehyde proton signal (around 9.5-10.5 ppm).Confirms the formation of the Schiff base linkage and provides information on the overall structure.[11][12]
¹³C NMR (DMSO-d₆, δ ppm) A signal in the range of 150-165 ppm attributed to the azomethine carbon (-C=N).Further confirms the formation of the imine bond.[13]
Mass Spectrometry (EI-MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target Schiff base.Confirms the molecular weight of the synthesized compound.[12][14]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of a bis-Schiff base from N-methyl-1,2,4-triazole-3,5-diamine.

Schiff_Base_Synthesis_Workflow Workflow for Schiff Base Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization Diamine N-methyl-1,2,4-triazole-3,5-diamine Mixing Dissolve Diamine in Ethanol Diamine->Mixing Aldehyde Substituted Benzaldehyde Addition Add Aldehyde & Acetic Acid Aldehyde->Addition Solvent Absolute Ethanol Solvent->Mixing Mixing->Addition Reflux Reflux for 4-6 hours Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Characterization FTIR, NMR, Mass Spec, MP Drying->Characterization

Caption: Experimental workflow for the synthesis of Schiff bases.

The chemical reaction can be visualized as follows:

Reaction_Scheme Schiff Base Formation Reaction Reactants N-methyl-1,2,4-triazole-3,5-diamine + 2 x Ar-CHO Catalyst H+ (cat.) Ethanol, Reflux Reactants->Catalyst Product Bis-Schiff Base + 2 x H2O Catalyst->Product

Caption: General reaction scheme for bis-Schiff base formation.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Increase reflux time. Ensure the use of anhydrous solvent. Check the purity of the starting materials.
Reaction equilibrium not shifted towards products.Use a Dean-Stark apparatus to remove water azeotropically.[15]
Formation of Mono-Schiff Base Insufficient amount of aldehyde.Use a slight excess of the aldehyde.
Product is Oily or Difficult to Crystallize Presence of impurities.Recrystallize the product from a suitable solvent (e.g., ethanol, methanol).
Broad NMR Peaks Presence of paramagnetic impurities or aggregation.Purify the sample further. Run the NMR at a higher temperature.

Potential Applications in Drug Development

Schiff bases derived from 1,2,4-triazoles are versatile compounds with a broad spectrum of biological activities. They have been investigated for their potential as:

  • Antimicrobial Agents: The imine group is often associated with antimicrobial activity, and these compounds have shown promise against various bacterial and fungal strains.[1][5]

  • Anticancer Agents: Several studies have reported the cytotoxic effects of triazole Schiff bases against various cancer cell lines.[4][14]

  • Anticonvulsant and Anti-inflammatory Agents: The 1,2,4-triazole scaffold is present in several drugs with CNS and anti-inflammatory activities, and its Schiff base derivatives are actively being explored for these properties.[3][8]

The synthesis of a library of these compounds by varying the aromatic aldehyde component can lead to the discovery of lead compounds for further optimization in drug discovery programs.

References

  • Synthesis, Anti-inflammatory andin silico Studies of few novel 1,2,4-Triazole Derived Schiff Base Compounds. (n.d.). Vertex AI Search.
  • Synthesis and Characterization of New Schiff Bases and Biological Studies. (n.d.). Der Pharma Chemica.
  • Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. (n.d.). EMAN RESEARCH PUBLISHING.
  • Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. (n.d.). MDPI.
  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
  • Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. (2017). PubMed.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023). Life Chemicals.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (n.d.). MDPI.
  • Some of the important drugs containing 1,2,4-triazole and Schiff base scaffolds. (n.d.). ResearchGate.
  • Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. (n.d.). PMC.
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR.org.
  • NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. (n.d.). DergiPark.
  • How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole? (2015). ResearchGate.
  • Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. (2024). Zenodo.
  • Schiff Base Formation. (2017). YouTube.

Sources

Application

Application Notes &amp; Protocols for Determining N-methyl-guanazole Cytotoxicity

Introduction: Contextualizing N-methyl-guanazole N-methyl-guanazole belongs to the triazole family of heterocyclic compounds. Its parent compound, Guanazole (3,5-diamino-1,2,4-triazole), is recognized as a cytostatic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing N-methyl-guanazole

N-methyl-guanazole belongs to the triazole family of heterocyclic compounds. Its parent compound, Guanazole (3,5-diamino-1,2,4-triazole), is recognized as a cytostatic agent with antineoplastic properties.[1][2] The primary mechanism attributed to Guanazole is the inhibition of DNA synthesis through the scavenging of tyrosine free radicals, which in turn inhibits ribonucleotide reductase activity.[3] Given this background, N-methyl-guanazole is a compound of significant interest in drug development, necessitating a thorough characterization of its cytotoxic effects and the underlying mechanisms of cell death it induces.

This guide provides a comprehensive, multi-parametric strategy for evaluating the cytotoxicity of N-methyl-guanazole. We will move beyond simple viability readouts to delineate the specific pathways of cell death—apoptosis versus necrosis. This approach ensures a robust and nuanced understanding of the compound's biological impact, which is critical for its progression as a potential therapeutic agent.

Scientific Rationale: A Multi-Assay Approach to Cytotoxicity

A single cytotoxicity assay provides only a limited view of a compound's effect. To build a complete and trustworthy profile for N-methyl-guanazole, a tiered approach employing orthogonal assays is essential. This strategy allows for cross-validation of results and provides deeper mechanistic insights.

  • Tier 1: General Metabolic Viability (MTT Assay): The initial step is to determine the overall cytotoxic potential and establish a dose-response curve. The MTT assay is a gold-standard colorimetric method that measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[4][5] This assay provides the half-maximal inhibitory concentration (IC50), a critical parameter for quantifying a compound's potency.

  • Tier 2: Differentiating Cell Death Mechanisms: Once general cytotoxicity is established, the next logical step is to determine how the cells are dying. The two primary modes of cell death are necrosis and apoptosis.

    • Necrosis (LDH Assay): Necrosis is a form of cell death characterized by the loss of plasma membrane integrity.[6][7] The Lactate Dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the culture medium, providing a direct measure of membrane rupture and necrotic cell death.[8][9][10]

    • Apoptosis (Caspase-3/7 Assay): Apoptosis is a programmed and highly regulated form of cell death. A key event in the apoptotic cascade is the activation of executioner caspases, particularly Caspase-3 and Caspase-7.[11][12] Measuring the activity of these proteases provides a specific and sensitive indicator of apoptosis.[13][14]

This integrated workflow ensures that the cytotoxic profile of N-methyl-guanazole is not just measured, but understood.

G cluster_workflow Integrated Cytotoxicity Workflow cluster_mechanism Mechanism of Death A Dose-Response Treatment (N-methyl-guanazole) B Tier 1: Assess Overall Viability MTT Assay A->B C Determine IC50 Value B->C D Tier 2: Delineate Mechanism C->D E Measure Membrane Integrity LDH Release Assay D->E F Measure Apoptotic Markers Caspase-3/7 Assay D->F G Necrotic Pathway E->G H Apoptotic Pathway F->H I Comprehensive Cytotoxicity Profile G->I H->I

Caption: Integrated workflow for assessing N-methyl-guanazole cytotoxicity.

Core Experimental Design & Controls

Before proceeding to specific protocols, several universal parameters must be standardized to ensure data integrity.

ParameterRecommendation & Rationale
Cell Line Selection Use a well-characterized cancer cell line (e.g., HeLa, A549, MCF-7). The choice may be guided by the target indication. Consistency across all assays is critical.
Compound Preparation Guanazole is water-soluble.[15] Test the solubility of N-methyl-guanazole first in aqueous solutions (e.g., PBS, cell culture medium). If solubility is limited, use sterile DMSO. The final DMSO concentration in the culture medium should be kept constant across all wells and should not exceed 0.5% to avoid vehicle-induced toxicity.
Vehicle Control This is a mandatory control. Cells are treated with the same concentration of the vehicle (e.g., water or DMSO) used to dissolve the highest concentration of N-methyl-guanazole. This accounts for any effects of the solvent itself.
Dose-Response Treat cells with a serial dilution of N-methyl-guanazole (e.g., 8-12 concentrations) using a logarithmic scale (e.g., 0.1, 1, 10, 100 µM) to accurately determine the IC50 value.
Time-Course Cytotoxic effects are time-dependent. It is recommended to perform assays at multiple time points (e.g., 24, 48, and 72 hours) to capture both early and late-stage effects.
Positive Controls For mechanism-specific assays, use a known inducer of that pathway. For the LDH assay, a lysis buffer (e.g., Triton X-100) provides a measure of maximum LDH release.[9] For the Caspase-3/7 assay, a known apoptosis inducer like Staurosporine can be used.
Plate Layout All treatments, including controls, should be performed in at least triplicate to ensure statistical validity. Include "medium only" wells for background subtraction.

Protocol 1: MTT Assay for Cell Viability and Proliferation

This protocol assesses cell viability by measuring the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4][16]

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cell line and complete culture medium

  • N-methyl-guanazole stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette

  • Microplate spectrophotometer (reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-methyl-guanazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle/medium controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[17]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[18] Be careful not to disturb the cell monolayer.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or placing the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16][17]

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of N-methyl-guanazole concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Necrosis

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.[6][8] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.[6]

Materials:

  • Cells cultured and treated in a 96-well plate (as described in the MTT protocol)

  • Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)

  • Sterile 96-well flat-bottom plate for the assay

  • Multi-channel pipette

  • Microplate spectrophotometer (reader)

Step-by-Step Methodology:

  • Prepare Controls: On the treatment plate, designate triplicate wells for:

    • Untreated Control: Cells with medium only (spontaneous LDH release).

    • Vehicle Control: Cells treated with the vehicle.

    • Maximum LDH Release Control: Add 10 µL of 10X Lysis Solution (provided in most kits) to untreated cells 45 minutes before the end of the incubation period.[6]

    • Medium Background Control: Wells with culture medium only.

  • Harvest Supernatant: After the treatment incubation period, centrifuge the 96-well plate at ~250 x g for 10 minutes. This pellets the cells and any debris.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well of the treatment plate to a new, clean 96-well plate.[6][10]

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of the catalyst/substrate and dye solution).[9]

  • Initiate Reaction: Add 50-100 µL of the prepared LDH reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The reference wavelength is typically 650 nm.

Data Analysis:

  • Subtract the background absorbance (Medium Background Control) from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Max. Release - Absorbance of Vehicle)] * 100

G cluster_pathway Cell Death Pathway Differentiation cluster_necrotic Necrosis cluster_apoptotic Apoptosis Compound N-methyl-guanazole Membrane Plasma Membrane Disruption Compound->Membrane Direct Damage? Mito Mitochondrial Pathway (Intrinsic) Compound->Mito Intracellular Stress? LDH_Release LDH Release (Measured by Assay) Membrane->LDH_Release Casp9 Caspase-9 Mito->Casp9 Casp37 Caspase-3/7 Activation (Measured by Assay) Casp9->Casp37 CellDeath Apoptotic Cell Death Casp37->CellDeath

Caption: Differentiating apoptosis and necrosis pathways.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This homogeneous, luminescent "add-mix-measure" assay quantifies the activity of Caspase-3 and -7. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a light signal via luciferase.[13][14]

Materials:

  • Cells cultured and treated in a 96-well white-walled, clear-bottom plate. Opaque white plates are essential for luminescence assays to prevent well-to-well crosstalk.

  • Commercially available Caspase-Glo® 3/7 Assay System

  • Multi-channel pipette

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Plate and Treat Cells: Seed and treat cells with N-methyl-guanazole and controls in a white-walled 96-well plate as previously described. The final volume per well should be 100 µL.

  • Equilibrate Plate: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate, resulting in a total volume of 200 µL.[14]

  • Mix and Incubate: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light. The "glow-type" signal is generally stable for several hours.[14]

  • Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the "medium only" blank wells from all other readings.

  • The resulting luminescence is directly proportional to the amount of Caspase-3/7 activity.

  • Results are often expressed as "Fold Change" in activity compared to the vehicle control:

    • Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

Interpreting the Combined Data

By integrating the results from these three assays, a clear picture of N-methyl-guanazole's cytotoxic mechanism emerges.

ScenarioMTT Result (IC50)LDH ReleaseCaspase-3/7 ActivityLikely Mechanism of Action
1 Low µM rangeHigh % CytotoxicityLow Fold ChangePrimarily Necrosis . The compound likely causes rapid loss of membrane integrity.
2 Low µM rangeLow % CytotoxicityHigh Fold ChangePrimarily Apoptosis . The compound activates the programmed cell death pathway.
3 Low µM rangeModerate % CytotoxicityModerate Fold ChangeMixed-mode (Apoptosis and Necrosis). This is common for many anti-cancer agents.
4 High µM rangeLow % CytotoxicityLow Fold ChangeCytostatic , not acutely cytotoxic at the tested concentrations. The compound may be inhibiting proliferation without inducing significant cell death, consistent with the known mechanism of Guanazole.[3]

References

  • D'Arcy, M. S. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. In: K. A. D'Arcy (eds) Cell Death. Methods in Molecular Biology, vol 979. Humana Press, Totowa, NJ. [Link]

  • Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). Detection of necrosis by release of lactate dehydrogenase activity. Methods in molecular biology (Clifton, N.J.), 979, 65–70. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual - Cell Viability Assays. [Link]

  • Bio-protocol. MTT Assay. [Link]

  • Nel, T., et al. (2018). Measurement of lactate dehydrogenase (LDH) activity for necrotic cell death determination. Bio-protocol 8(16): e2988. [Link]

  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • ResearchGate. Detection of Necrosis by Release of Lactate Dehydrogenase Activity. [Link]

  • Chondrex, Inc. MTT Cell Proliferation and Viability Assay Kit. [Link]

  • Luminex Corporation. Muse® Caspase-3/7 Kit. [Link]

  • Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ChemBK. Guanazole. [Link]

  • Hahn, M. A., & Adamson, R. H. (1972). Pharmacology of 3,5-diamino-1,24-triazole (guanazole). 1. Antitumor activity of guanazole. Journal of the National Cancer Institute, 48(3), 783–790. [Link]

  • Harvard Catalyst. Guanazole. [Link]

  • PubChem. 3,5-Diamino-1,2,4-triazole. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Methyl-1,2,4-triazole-3,5-diamine Synthesis

The following Technical Support Guide addresses the synthesis and yield optimization of 1-methyl-1,2,4-triazole-3,5-diamine (also known as 1-methylguanazole or DAMT ). This guide is structured to troubleshoot the most co...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis and yield optimization of 1-methyl-1,2,4-triazole-3,5-diamine (also known as 1-methylguanazole or DAMT ).

This guide is structured to troubleshoot the most common failure mode: low isolated yield due to high water solubility , rather than reaction failure.

Executive Summary & Core Chemistry

The synthesis of 1-methyl-1,2,4-triazole-3,5-diamine is typically achieved via the condensation of Methylhydrazine (MMH) and Dicyandiamide (Cyanoguanidine) . While the reaction conversion is often high, researchers frequently report isolated yields as low as 10-15% .

The Root Cause: The target compound is extremely water-soluble . Standard filtration protocols used for non-methylated analogs (like guanazole) fail here because the methyl group disrupts the crystal lattice energy, keeping the product in the aqueous mother liquor.

The "Pro" Protocol: Acid-Mediated Cyclization

To maximize yield, you must shift from a "neutral reflux" to an acid-salt precipitation or a continuous extraction workflow.

Troubleshooting Dashboard

Identify your issue below to find the immediate fix.

SymptomProbable CauseCorrective Action
Yield < 20% Product lost in aqueous filtrate.[1]Do not discard filtrate. Switch to Continuous Extraction (n-Butanol) or Salt Formation (Nitrate/Sulfate) to precipitate.
Oily/Sticky Product Incomplete cyclization or mixed isomers.Ensure reaction reflux time is >4 hours.[1][2] Verify stoichiometry (1:1). Use Ethanol/Water recrystallization.
Exotherm Runaway Rapid addition of Dicyandiamide.Dosing Control: Add Dicyandiamide in portions at 40–60°C. Use active cooling.
Yellow/Orange Color Oxidation or polymerization of Dicyandiamide.Maintain Acidic pH (pH 4-5) during reaction if using the salt method. Inert atmosphere (

) recommended.

Module 1: Reaction Engineering (The Synthesis)

The most robust route utilizes Methylhydrazine Acid Salts (e.g., Hydrochloride or Nitrate) rather than free base methylhydrazine. This prevents the polymerization of dicyandiamide and facilitates the ring closure.

Optimized Protocol (Acid-Salt Route)

Reagents:

  • Methylhydrazine (98%)

  • Nitric Acid (65%) or HCl (37%)

  • Dicyandiamide (Cyanoguanidine)

  • Solvent: Water (Minimal volume)

Step-by-Step Workflow:

  • Salt Formation (Critical for Safety):

    • Charge water into the reactor.

    • Slowly add Methylhydrazine (1.0 eq) with cooling (keep < 20°C).

    • Dropwise add Acid (e.g.,

      
      , 1.0 eq) to form the methylhydrazine salt in situ. Caution:  Highly Exothermic.
      
  • Condensation:

    • Heat the solution to 40–50°C .

    • Add Dicyandiamide (1.0 eq) in small portions over 30 minutes. Why? Prevents accumulation of unreacted material and controls heat generation.

  • Cyclization (Reflux):

    • Raise temperature to Reflux (approx. 95–100°C) .

    • Hold for 4–6 hours . The solution should turn from clear to pale yellow.

  • Monitoring:

    • Use HPLC or TLC (Eluent: Ethyl Acetate/Methanol 4:1). Look for the disappearance of Dicyandiamide.

Reaction Mechanism Visualization

The following diagram illustrates the pathway and the critical "Salt Formation" step that stabilizes the intermediate.

ReactionPathway Start Methylhydrazine (CH3NHNH2) Inter1 Methylhydrazine Salt (In-Situ) Start->Inter1 + Acid Exothermic Reagent Dicyandiamide (NCN=C(NH2)2) Inter2 Guanylhydrazone Intermediate Reagent->Inter2 Side Side Product: Melamine/Polymers Reagent->Side High pH (Avoid) Acid Acid (HX) (Catalyst/Salt) Inter1->Inter2 + Dicyandiamide 40-60°C Product 1-Methyl-1,2,4-triazole- 3,5-diamine (Salt) Inter2->Product Cyclization Reflux 4-6h

Figure 1: Reaction pathway for the acid-mediated synthesis of 1-methyl-1,2,4-triazole-3,5-diamine.

Module 2: Isolation & Purification (The Yield Rescue)

This is where 90% of yield loss occurs. The free base of 1-methylguanazole is highly soluble in water.

Scenario A: You need the Salt (e.g., Nitrate for Energetics)

If your end goal is the nitrate ester (MDNT precursor), do not isolate the free base .

  • Cool the reaction mixture to 0–5°C .

  • The Nitrate salt (if

    
     was used) often precipitates.
    
  • Yield Boost: If precipitation is poor, add Isopropanol or Ethanol (antisolvent) to the aqueous mixture to force the salt out.

Scenario B: You need the Free Base (Neutral Amine)

Do NOT just filter the water.

  • Neutralization: Treat the reaction mixture with

    
     or 
    
    
    
    to pH 8–9.
  • Water Removal: Evaporate the water under reduced pressure (Rotavap) to dryness. You will have a solid mixture of Product + Inorganic Salts (

    
    /
    
    
    
    ).
  • Selective Extraction:

    • Add hot Ethanol or n-Butanol to the dry residue.

    • The Product dissolves; the Inorganic Salts do not.

    • Filter off the salts while hot.[3]

  • Crystallization: Cool the alcoholic filtrate to crystallize the pure amine.

Isolation Decision Tree

IsolationFlow Start Reaction Mixture (Aqueous) Decision Target Form? Start->Decision SaltRoute Cool to 0°C Decision->SaltRoute Salt (Nitrate/HCl) BaseRoute Neutralize (pH 8-9) Decision->BaseRoute Free Base AntiSolvent Add Cold Ethanol (Antisolvent) SaltRoute->AntiSolvent FilterSalt Filter Precipitate (Yield: ~70-80%) AntiSolvent->FilterSalt Evap Evaporate to Dryness (Solid Residue) BaseRoute->Evap Extract Extract with Hot Ethanol Evap->Extract FilterInorg Filter out Inorganic Salts Extract->FilterInorg FinalCryst Crystallize from Ethanol (Yield: ~60-70%) FilterInorg->FinalCryst

Figure 2: Isolation workflow to maximize recovery based on the desired final form.

Frequently Asked Questions (FAQ)

Q: Can I use free methylhydrazine without acid? A: Yes, but the yield is typically lower due to side reactions (dimerization of dicyandiamide) and the difficulty of isolating the water-soluble free base from the aqueous mother liquor. The acid-salt method provides a "handle" for precipitation.

Q: My product has a melting point of 95°C, but literature says >200°C? A: You likely isolated the 1-methyl-3,5-dinitro derivative or a hydrated salt form by mistake, or you have significant impurities. The free base 3,5-diamino-1-methyl-1,2,4-triazole typically melts around 202–205°C (or higher depending on purity/polymorph). If you are making the dinitro downstream, the intermediate might not be isolated pure.[4][5][6]

Q: Why is the regioselectivity 1-methyl and not 4-methyl? A: Methylhydrazine (


) reacts with dicyandiamide such that the more nucleophilic nitrogen (often the terminal 

attacking the nitrile) dictates the ring closure. However, in the 1,2,4-triazole system, the 1-methyl isomer is thermodynamically favored and is the standard product reported in energetic materials synthesis (e.g., for MDNT).

References

  • Synthesis of 1-methyl-3,5-dinitro-1,2,4-triazole (MDNT): Luo, J., Liu, Y., Liu, Y., & Wang, J. (2017).[7] "A safe and scalable process for the synthesis of melt-cast explosive 1-methyl-3,5-dinitro-1H-1,2,4-triazole."[7] ResearchGate.

  • Guanazole Derivatives & Yields: IMEMG (Insensitive Munitions & Energetic Materials Group). "Synthesis of DNMT: A New Energetic Melt-Pour Ingredient."

  • Synthesis of 3,5-diamino-1,2,4-triazole (General Protocol): Sigma-Aldrich Product Specification & Literature.

  • Hydrothermal Synthesis Improvements: Google Patents. "Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole."

Sources

Optimization

Technical Support Center: Purification of N-methyl-1,2,4-triazole-3,5-diamine

Welcome to the technical support center for the purification of N-methyl-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methyl-1,2,4-triazole-3,5-diamine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this important heterocyclic scaffold. The non-selective nature of N-methylation on the 1,2,4-triazole ring often leads to the formation of a mixture of regioisomers, presenting a significant purification challenge. This resource provides in-depth troubleshooting advice, detailed separation protocols, and characterization guidance to help you achieve your desired product in high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the purification of N-methyl-1,2,4-triazole-3,5-diamine, with a focus on removing unwanted regioisomers.

Q1: Why is the purification of N-methyl-1,2,4-triazole-3,5-diamine so challenging?

A1: The primary challenge lies in the formation of multiple regioisomers during the N-methylation of the starting material, 3,5-diamino-1,2,4-triazole (guanazole). The 1,2,4-triazole ring has three nitrogen atoms that can potentially be methylated. Due to the symmetry of the starting material, methylation typically results in a mixture of the 1-methyl and 4-methyl isomers. These isomers often possess very similar physicochemical properties, such as polarity and solubility, making their separation by standard techniques difficult.

Q2: What are the major regioisomers formed during the methylation of 3,5-diamino-1,2,4-triazole?

A2: The methylation of 3,5-diamino-1,2,4-triazole generally yields a mixture of two primary regioisomers:

  • 1-methyl-1,2,4-triazole-3,5-diamine

  • 4-methyl-4H-1,2,4-triazole-3,5-diamine

The ratio of these isomers can be influenced by the choice of methylating agent, solvent, and base used in the synthesis.

Q3: My TLC shows two or more very close spots. How can I improve their separation for analysis?

A3: Achieving good separation on a TLC plate is crucial before attempting a preparative separation. If your current solvent system is not providing adequate separation, consider the following:

  • Solvent Polarity Gradient: Experiment with a gradient of polar and non-polar solvents. Common systems for triazole derivatives include ethyl acetate/hexanes and methanol/dichloromethane.

  • Solvent System Modification: The addition of a small amount of a third solvent can significantly alter the selectivity. For basic compounds like diamino-triazoles, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and resolution by deactivating acidic sites on the silica gel.

  • Alternative Stationary Phases: If silica gel is not effective, consider using alumina or reversed-phase (C18) TLC plates.

Q4: I'm struggling to separate the regioisomers by column chromatography. What can I do?

A4: Column chromatography is a powerful tool for separating regioisomers, but it requires careful optimization.

  • Eluent System Optimization: Based on your TLC analysis, choose a solvent system that provides the best possible separation. A slow gradient elution is often more effective than an isocratic elution for separating closely related isomers. For instance, you could start with a low percentage of methanol in dichloromethane and gradually increase the methanol concentration.

  • Column Packing and Dimensions: A long, narrow column will generally provide better resolution than a short, wide one. Ensure your column is packed uniformly to prevent band broadening.

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column in a concentrated band. Overloading the column will lead to poor separation.

Q5: Can fractional crystallization be used to separate the regioisomers?

A5: Yes, fractional crystallization can be an effective method if the regioisomers have sufficiently different solubilities in a particular solvent system. This method relies on the principle that the least soluble compound will crystallize out of a solution first upon cooling or solvent evaporation. The success of this technique is highly dependent on finding the right solvent or solvent mixture.

In-Depth Experimental Protocols

The following protocols provide a starting point for the purification of N-methyl-1,2,4-triazole-3,5-diamine regioisomers. Note: These are general procedures and may require optimization for your specific mixture and scale.

Protocol 1: Column Chromatography Separation

This protocol outlines a general procedure for separating N-methylated 3,5-diamino-1,2,4-triazole isomers using silica gel chromatography.

Materials:

  • Crude mixture of N-methyl-1,2,4-triazole-3,5-diamine regioisomers

  • Silica gel (100-200 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Chromatography column

  • Fraction collector or test tubes

  • TLC plates, solvent tank, and UV lamp

Procedure:

  • TLC Analysis:

    • Prepare a developing solvent system. A good starting point is 5% MeOH in DCM.

    • Spot your crude mixture on a TLC plate and develop it in the prepared solvent system.

    • Visualize the spots under a UV lamp.

    • If separation is poor, gradually increase the polarity (e.g., to 10% MeOH in DCM) or add 0.5% TEA to the solvent system and re-run the TLC.

  • Column Preparation (Wet Packing Method):

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 2% MeOH in DCM).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of a suitable solvent (e.g., DCM with a small amount of MeOH).

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with the initial, less polar solvent system.

    • Collect fractions and monitor the separation by TLC.

    • If the compounds are not eluting, gradually increase the polarity of the eluent by increasing the percentage of methanol. A suggested gradient could be:

      • 2% MeOH in DCM (5 column volumes)

      • 2-5% MeOH in DCM (linear gradient over 10 column volumes)

      • 5-10% MeOH in DCM (linear gradient over 10 column volumes)

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure isomers.

    • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Diagram of the Column Chromatography Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation tlc 1. TLC Analysis & Solvent Optimization packing 2. Column Packing (Silica Gel) tlc->packing loading 3. Sample Loading packing->loading elution 4. Gradient Elution (e.g., MeOH/DCM) loading->elution collection 5. Fraction Collection elution->collection frac_tlc 6. Fraction Analysis by TLC collection->frac_tlc pooling 7. Pooling of Pure Fractions frac_tlc->pooling evaporation 8. Solvent Evaporation pooling->evaporation iso1 Pure Isomer 1 evaporation->iso1 iso2 Pure Isomer 2 evaporation->iso2

Caption: Workflow for the separation of regioisomers by column chromatography.

Protocol 2: Fractional Crystallization

This protocol provides a general approach to separating regioisomers based on differences in their solubility.

Materials:

  • Crude mixture of N-methyl-1,2,4-triazole-3,5-diamine regioisomers

  • A range of solvents for testing (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof)

  • Beakers or flasks

  • Heating plate and cooling bath (ice-water or refrigerator)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Screening:

    • In small test tubes, dissolve a small amount of the crude mixture in different solvents with gentle heating to determine a suitable solvent for crystallization. An ideal solvent will dissolve the mixture when hot but show poor solubility when cold.

  • Crystallization:

    • Dissolve the crude mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed at room temperature, cool the flask further in an ice bath to maximize the yield.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals and analyze their purity by TLC, HPLC, or NMR.

    • The mother liquor will be enriched in the more soluble isomer. It can be concentrated and subjected to further crystallization attempts.

Characterization of Regioisomers

Unambiguous characterization of the separated isomers is essential. NMR spectroscopy is the most powerful tool for this purpose.

Expected NMR Spectral Features:
  • ¹H NMR:

    • N-methyl signal: Both isomers will show a singlet corresponding to the N-methyl protons. The chemical shift of this singlet will be a key differentiator. The methyl group on the N1 position is expected to be at a different chemical shift than the methyl group on the N4 position due to the different electronic environments.

    • Amino protons: The amino groups will appear as broad singlets. Their chemical shifts may also differ slightly between the two isomers.

  • ¹³C NMR:

    • N-methyl carbon: The chemical shift of the N-methyl carbon will be distinct for each isomer.

    • Triazole ring carbons: The chemical shifts of the two carbons in the triazole ring (C3 and C5) will also be sensitive to the position of the methyl group.

Table 1: Predicted Physicochemical and Spectroscopic Differences

Property1-methyl-1,2,4-triazole-3,5-diamine4-methyl-4H-1,2,4-triazole-3,5-diamineRationale for Separation
Symmetry AsymmetricSymmetricDifferences in crystal packing may lead to different solubilities.
Dipole Moment Likely to have a significant dipole moment.Potentially a smaller dipole moment due to symmetry.The difference in polarity can be exploited in normal-phase chromatography.
¹H NMR (N-CH₃) Predicted chemical shift.Predicted to be at a different chemical shift.Allows for the identification and purity assessment of each isomer.
¹³C NMR (N-CH₃) Predicted chemical shift.Predicted to be at a different chemical shift.Confirms the identity of each isomer.

Diagram of the Regioisomers:

G cluster_1 1-methyl-1,2,4-triazole-3,5-diamine cluster_2 4-methyl-4H-1,2,4-triazole-3,5-diamine isomer1 isomer1 isomer2 isomer2

Caption: The two primary regioisomers formed during the methylation of 3,5-diamino-1,2,4-triazole.

Note: As actual images cannot be generated, placeholders are used in the DOT script. In a real-world scenario, these would be replaced with the chemical structures.

References

  • While a specific protocol for the separation of N-methyl-1,2,4-triazole-3,5-diamine isomers is not available in the cited literature, the principles and techniques described are based on established practices in organic chemistry for the separation of regioisomers.
Troubleshooting

preventing decomposition of N-methyl-1,2,4-triazole derivatives during heating

Technical Support Center: N-Methyl-1,2,4-Triazole Stability Senior Application Scientist Desk | Ticket ID: TRZ-HEAT-001 Introduction: The Thermal Paradox of Triazoles You are likely here because your reaction mixture tur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-1,2,4-Triazole Stability Senior Application Scientist Desk | Ticket ID: TRZ-HEAT-001

Introduction: The Thermal Paradox of Triazoles

You are likely here because your reaction mixture turned black, your yield plummeted, or your DSC trace looks alarming. N-methyl-1,2,4-triazole derivatives occupy a precarious position in organic chemistry: they are robust pharmacophores in antifungals (e.g., fluconazole) yet structurally related to high-energy materials (explosives).

The Core Problem: While the 1,2,4-triazole ring is aromatic and theoretically stable, N-methylation disrupts the tautomeric equilibrium. Heating these derivatives triggers three distinct failure modes:

  • Isomerization: Kinetic migration of the methyl group (1-Me

    
     4-Me).
    
  • Ring Fission: Exothermic collapse releasing

    
     (often catalyzed by trace metals).
    
  • Oxidative Polymerization: Formation of dark "tars" via radical mechanisms.

This guide provides the protocols to navigate these thermal hazards.

Module 1: Diagnostics – Is It Decomposing or Just Rearranging?

Before changing your synthesis, you must identify the degradation mode. Visually, decomposition often presents as darkening, but isomerization is silent.

Diagnostic Workflow

Use this logic flow to interpret your analytical data.

Decomposition_Logic Start Symptom: Yield Loss / Impurity Check_Color Check Reaction Color Start->Check_Color Dark Dark/Black Tar Check_Color->Dark Yes Clear Clear/Yellow Solution Check_Color->Clear No Metal_Test Test for Trace Metals (ICP-MS) Dark->Metal_Test LCMS Run LC-MS/NMR Clear->LCMS DSC Run DSC/TGA Result_Ox Diagnosis: Oxidative/Metal Decomposition DSC->Result_Ox Exotherm < 200°C Iso_Check Check Regioisomer Ratio LCMS->Iso_Check Metal_Test->DSC No Metals Metal_Test->Result_Ox Metals Present Result_Iso Diagnosis: Thermal Isomerization (1-Me vs 4-Me) Iso_Check->Result_Iso Mass same, RT shift

Figure 1: Diagnostic logic tree for triazole stability issues. Darkening suggests ring breakdown; clear solutions with yield loss suggest isomerization.

Module 2: The Isomerization Trap (1-Me vs. 4-Me)

N-methylation fixes the tautomer, but high heat can revert this. The 1-methyl isomer is generally thermodynamically more stable (lower energy) than the 4-methyl isomer due to aromaticity preservation. However, kinetic control at high temperatures often produces mixtures.

Key Insight: If you are synthesizing the 4-methyl isomer, prolonged heating will often cause it to rearrange to the 1-methyl form (the "Dimroth-like" rearrangement pathway).

Solvent & Temperature Guidelines

The choice of solvent dictates the maximum safe operating temperature (


).
Solvent SystemRecommended

Risk LevelMechanism of Failure
Acetonitrile < 80°CLowGenerally safe; prevents high-temp isomerization.
DMF/DMAc < 120°CHighDecomposes to dimethylamine, which attacks the ring.
Toluene < 110°CMediumNon-polar; may favor 4-Me isomer kinetically but poor solubility.
Ionic Liquids < 150°CLowStabilizes polar transition states; suppresses volatility.[1]
Neat (Melt) AVOID Critical Localized hotspots trigger autocatalytic ring fission.

Module 3: Catalytic Decomposition (The "Hidden" Killer)

Transition metals (Cu, Fe, Pd) are often used to synthesize triazoles (e.g., Click chemistry). However, residual metals lower the decomposition temperature of triazoles by coordinating to N2/N4, weakening the ring bonds.

Mechanism:

  • Metal coordinates to Nitrogen.

  • Electron density shifts, weakening the N-N bond.

  • Thermal energy triggers ring opening

    
     Release of Nitriles + 
    
    
    
    .
Protocol: Metal Scavenging Before Heating

If your precursor was made using metal catalysis, you MUST scavenge metals before high-temperature steps.

  • Dissolution: Dissolve crude triazole in MeOH or EtOAc.

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (5-10 wt% relative to substrate).

    • Why? Thiourea/Thiol functionalities bind soft metals (Pd, Cu) irreversibly.

  • Incubation: Stir at 40°C for 2-4 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Verification: Color should improve from dark/brown to pale yellow/white.

Module 4: Preventing Oxidative Degradation

N-methyl-1,2,4-triazoles are susceptible to radical attack at the methyl group or the C-5 position under aerobic conditions at high temperatures (>120°C).

The "Inert Blanket" Protocol

Standard nitrogen balloons are often insufficient for long reactions.

Step-by-Step Methodology:

  • Sparging (Degassing):

    • Place solvent in the reaction vessel.[2][3]

    • Submerge a gas dispersion tube (fritted glass) into the solvent.

    • Bubble dry Argon (preferred over

      
       due to density) for 15-20 minutes before adding reagents.
      
  • The "Schlenk" Cycle:

    • Add solid reagents.

    • Seal vessel.

    • Apply vacuum (until solvent bubbles gently), then refill with Argon. Repeat 3x.

  • Active Positive Pressure:

    • Do not rely on a static balloon. Use an oil bubbler to maintain a slight, continuous positive pressure of Argon during heating.

    • Reasoning: This prevents back-diffusion of atmospheric oxygen if the vessel cools slightly.

FAQ: Troubleshooting Specific Scenarios

Q: My TGA shows a sharp weight loss at 220°C. Is this boiling or decomposition? A: For N-methyl-1,2,4-triazoles, a sharp drop >200°C accompanied by an exotherm (on DSC) is decomposition (ring explosion). If it is an endotherm, it is boiling. Rule of thumb: Never heat within 50°C of the decomposition onset.

Q: I see a new spot on TLC after heating that has the same mass (LCMS). A: This is the regioisomer . If you started with 4-methyl, it is likely rearranging to 1-methyl. Lower your reaction temperature and switch to a polar aprotic solvent (like DMSO, but keep T < 100°C) to stabilize the kinetic product if desired, or accept the thermodynamic drift.

Q: Can I use microwave heating? A: Proceed with extreme caution. Triazoles are excellent microwave absorbers (high dielectric loss). This creates "molecular hotspots" where the local temperature exceeds the bulk solvent temperature, triggering rapid decomposition.

  • Fix: Use "Power Cycling" (active cooling during irradiation) and ensure high stirring rates.

References

  • Thermal Decomposition Mechanisms: Kowhakul, W., et al. (2017). "Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study." Journal of Loss Prevention in the Process Industries.

  • Isomerization Kinetics: Potapov, A., et al. (2022). "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." ResearchGate.[4]

  • Metal Catalysis Risks: Belapure, A. S. (2013). "Synthesis and Catalytic Applications of 1,2,4-Triazoles in Oxidative Processes." University of Tennessee Theses.

  • Energetic Stability Profiles: RSC Advances. (2025). "Insights into triazole-based energetic material design from decomposition pathways." Royal Society of Chemistry.

  • Ionic Liquid Stabilization: MDPI. (2026). "Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media." Molecules.

Sources

Optimization

Technical Support Center: Recrystallization of 1,2,4-Triazole Diamine Derivatives

Current Status: Online Role: Senior Application Scientist Topic: Optimization of Recrystallization Solvents & Troubleshooting Ticket ID: TRZ-CRYST-001[1] Introduction: The Polarity Paradox Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Optimization of Recrystallization Solvents & Troubleshooting Ticket ID: TRZ-CRYST-001[1]

Introduction: The Polarity Paradox

Welcome to the technical support portal for 1,2,4-triazole derivatives. If you are working with 3,5-diamino-1,2,4-triazole (guanazole) or its substituted derivatives, you are likely facing a specific set of purification challenges.

These molecules possess a "polarity paradox":

  • High Polarity: The triazole ring and amino groups create a dense hydrogen-bonding network, making them highly soluble in polar media (water, DMSO) but insoluble in standard organic solvents (hexane, ether).

  • High Melting Points: The strong intermolecular forces often result in high melting points (

    
    ), yet impurities can drastically suppress this, leading to the dreaded "oiling out" phase.[1]
    

This guide provides the logic, data, and rescue protocols to navigate these challenges.

Module 1: Solvent Selection Logic

Do not choose solvents randomly. For triazole diamines, solubility is dictated by the ability to disrupt intermolecular hydrogen bonds (


).
Solvent Class Efficacy Table
Solvent ClassExamplesSuitabilityTechnical Notes
Protic Polar Water , Methanol, EthanolHigh Primary Choice.[1] Water is excellent for the nitrate salts or free base but risks hydrate formation.[1] Ethanol is the standard for substituted derivatives.[1]
Aprotic Polar DMF, DMSO , DMAcMedium/Rescue Solvent of Last Resort.[1] Used for highly insoluble derivatives.[1] High boiling points make removal difficult; requires an anti-solvent (e.g., water) to crash out product.[1]
Ethers/Esters THF, Ethyl Acetate, DioxaneLow Generally poor solubility for the free diamine.[1] Useful only as anti-solvents or for highly lipophilic N-substituted derivatives.[1]
Non-Polar Hexane, Toluene, DCMNone strictly used as anti-solvents to induce precipitation.[1]
Decision Logic: The "Like-Dissolves-Like" Gradient

Use the following decision tree to select your initial solvent system based on your derivative's substitution pattern.

SolventSelection Start Analyze Substituents Subst Is the Triazole N-Substituted? Start->Subst Unsub No (Free NH) (e.g., Guanazole) Subst->Unsub Lipophilic Yes (Alkyl/Aryl Groups) Subst->Lipophilic Water Try Water (Hot) Unsub->Water High MP Ethanol Try Ethanol/Water (80:20) Unsub->Ethanol Standard EtOH Try Pure Ethanol or iPrOH Lipophilic->EtOH Hydrate Risk: Hydrate Formation Water->Hydrate Insol Insoluble? EtOH->Insol DMF Use DMF + Water (Anti-solvent) Insol->DMF Yes

Figure 1: Solvent selection workflow based on molecular substitution.

Module 2: Troubleshooting "Oiling Out"

The Issue: You heat the solvent, the solid dissolves, but upon cooling, a syrup or oil droplets form at the bottom instead of crystals. The Cause: The "Liquid-Liquid Phase Separation" (LLPS).[1][2] The saturation temperature of your solution is higher than the melting point of the solvated impurity/compound mix.

Rescue Protocol: The "Seeding at Cloud Point" Method
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add "Good" Solvent: Add 10-20% more of the solvent in which the compound is soluble (e.g., Ethanol).[1] This lowers the saturation temperature.[1]

  • Cool to Cloud Point: Allow the solution to cool slowly. The moment you see a faint turbidity (cloudiness) or the first oil droplet, STOP .[1]

  • Seed: Immediately add a small seed crystal of the pure product.

    • Why? This provides a template for the lattice, energetically favoring crystal growth over amorphous oil formation.

  • Isothermal Hold: Hold the temperature steady at this cloud point for 30-60 minutes. Do not cool further until a visible bed of crystals has formed.[1]

Module 3: Polymorph & Hydrate Control

Triazole diamines are notorious for forming hydrates (incorporating water into the crystal lattice) due to their hydrogen bonding capacity.[1]

  • Targeting the Anhydrous Form:

    • Solvent: Must be water-free (e.g., Absolute Ethanol, dry DMF).[1]

    • Drying: Final product must be dried under vacuum at

      
       to remove surface moisture that could trigger conversion.[1]
      
  • Targeting the Hydrate Form:

    • Solvent: Recrystallize from water or Ethanol/Water (50:50).[1]

    • Stability: Hydrates are often the thermodynamically stable form at room temperature/humidity.[1]

Critical Check: Always run a DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) on your final product.[1] A weight loss step near


 indicates water of crystallization.[1]

Module 4: Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for: 3,5-diamino-1,2,4-triazole and simple derivatives.

  • Dissolution: Place 5.0 g of crude triazole in a 100 mL Erlenmeyer flask. Add 20 mL of Ethanol (95%).

  • Heating: Heat to reflux.[1][3] If solid remains, add water dropwise through the condenser until the solution becomes clear.

    • Note: Do not exceed 25% water volume if avoiding hydrate is critical.[1]

  • Filtration: Perform a hot filtration (using a pre-warmed funnel) to remove insoluble mechanical impurities.[1]

  • Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling .

    • Rapid cooling promotes oiling out.[1][4]

  • Collection: Filter the white needles/prisms and wash with cold ethanol.[1]

Protocol B: The "DMF Crash" (For Insoluble Derivatives)

Best for: High-melting, lipophilic, or nitro-substituted triazoles.

  • Dissolution: Dissolve the compound in the minimum amount of hot DMF (

    
    ).
    
  • Precipitation: Slowly add warm water (anti-solvent) dropwise with vigorous stirring.[1]

  • Endpoint: Stop adding water when a persistent cloudiness appears.

  • Cooling: Allow the mixture to cool to room temperature, then refrigerate (

    
    ).
    
  • Wash: Filter and wash thoroughly with water (to remove DMF) followed by ethanol (to remove water).[1]

FAQ: Frequently Asked Questions

Q: My product turned pink/brown during recrystallization. Why? A: Diamines are susceptible to oxidation, forming conjugated impurities (azo/azomethine linkages).[1]

  • Fix: Add a small amount of activated charcoal to the hot solution, boil for 5 minutes, and perform a hot filtration through Celite before cooling.

Q: I obtained "cotton-like" fluffy crystals that are hard to filter. A: This indicates rapid precipitation from a highly supersaturated solution.[1]

  • Fix: Re-dissolve and cool much slower. Reduce the stirring speed.

Q: Can I use Acetone? A: Caution advised. Primary amines (the diamine part) can react with ketones (acetone) to form Schiff bases (imines) under acidic or catalytic conditions.[1] Alcohols are chemically safer.[1]

References

  • Solubility & Physical Properties

    • PubChem.[1] "1H-1,2,4-Triazole Compound Summary." National Library of Medicine.[1] Link

  • Synthesis & Purification of Diamino-Triazoles

    • BenchChem.[1][4][5][6] "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol." Link

  • Hydrate Formation in Guanazole

    • IUCrJ. "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate." International Union of Crystallography.[1] Link

  • Troubleshooting Oiling Out

    • Chemistry LibreTexts. "Troubleshooting Crystallization: Oiling Out." Link

  • High-Energy Derivatives (Dinitro)

    • Dalton Transactions.[1] "Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole."[7][8] Royal Society of Chemistry.[1] Link

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in N-methyl-1,2,4-triazole Tautomers

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR peak overlap when characterizing N-methyl-1,2,4-triazole an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR peak overlap when characterizing N-methyl-1,2,4-triazole and its derivatives. The inherent tautomerism of the 1,2,4-triazole ring system often leads to complex spectra, complicating structural elucidation and purity assessment. This document provides in-depth troubleshooting strategies and frequently asked questions to help you resolve these common experimental hurdles.

Understanding the Challenge: Tautomerism in N-methyl-1,2,4-triazole

N-methyl-1,2,4-triazole can exist as two primary tautomers: the 1-methyl-1H-1,2,4-triazole and the 4-methyl-4H-1,2,4-triazole isomers. The position of the methyl group significantly influences the electronic environment of the triazole ring protons, leading to distinct chemical shifts for each tautomer. When both forms are present in a sample, their respective NMR signals can overlap, making spectral assignment and quantification difficult.

The equilibrium between these tautomers is dynamic and can be influenced by several factors, including the solvent, temperature, and the nature of substituents on the triazole ring.[1] Understanding and controlling this equilibrium is key to resolving peak overlap.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of N-methyl-1,2,4-triazole shows more peaks than expected, and some are broad. What is the likely cause?

This is a classic sign of tautomerism. You are likely observing a mixture of the 1-methyl and 4-methyl tautomers in slow or intermediate exchange on the NMR timescale. The broad peaks suggest that the rate of interconversion between the tautomers is comparable to the difference in their resonance frequencies.[2]

Q2: How can I confirm that the peak overlap is due to tautomerism?

A straightforward approach is to perform variable temperature (VT) NMR experiments.[3][4]

  • Increasing the temperature will increase the rate of tautomeric interconversion. If the overlapping peaks coalesce into a single, sharp peak at a higher temperature, this is strong evidence for dynamic exchange between tautomers.[5]

  • Decreasing the temperature will slow down the exchange. This may sharpen the individual signals of each tautomer, improving resolution.[4]

Q3: What are the typical ¹H and ¹³C chemical shifts for the 1-methyl and 4-methyl tautomers of 1,2,4-triazole?

While exact chemical shifts can vary with solvent and concentration, the following table provides approximate ranges to aid in preliminary assignments.

TautomerMoiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-methyl-1H-1,2,4-triazole N-CH₃~3.8 - 4.0~35 - 40
C3-H~8.0 - 8.2~150 - 155
C5-H~8.5 - 8.7~145 - 150
4-methyl-4H-1,2,4-triazole N-CH₃~3.9 - 4.1~30 - 35
C3-H & C5-H~8.2 - 8.4 (equivalent)~140 - 145

Note: These are approximate values and should be confirmed with further experiments.

Q4: The peaks for my triazole ring protons are severely overlapped. What experimental strategies can I use to resolve them?

Beyond variable temperature NMR, several other techniques can be employed to tackle peak overlap.

1. Solvent Effects

The tautomeric equilibrium is often sensitive to the solvent environment.[6][7] Changing the solvent can shift the equilibrium towards one tautomer, simplifying the spectrum.

  • Polar protic solvents (e.g., methanol-d₄, D₂O) can stabilize one tautomer through hydrogen bonding.

  • Polar aprotic solvents (e.g., DMSO-d₆, acetonitrile-d₃) may favor the other tautomer.

  • Nonpolar solvents (e.g., chloroform-d, benzene-d₆) will also influence the equilibrium differently.

Experimental Protocol: Solvent Study

  • Prepare samples of your N-methyl-1,2,4-triazole derivative in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Acquire ¹H NMR spectra for each sample under identical conditions (concentration, temperature).

  • Compare the spectra to identify a solvent system that provides the best resolution or favors a single tautomer.

2. Two-Dimensional (2D) NMR Spectroscopy

When 1D spectra are insufficient, 2D NMR techniques are invaluable for resolving overlap by spreading the signals across a second frequency dimension.[8][9][10][11][12]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This can help to trace the connectivity within each tautomer.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons. This is extremely powerful for resolving overlapped proton signals by utilizing the larger chemical shift dispersion of ¹³C.[8][10][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for assigning quaternary carbons and connecting different spin systems within a molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. For N-methyl-1,2,4-triazoles, a NOESY experiment can show a correlation between the N-methyl protons and the adjacent ring proton (C5-H in the 1-methyl isomer), confirming the tautomeric form.

Workflow for 2D NMR Analysis

G cluster_1D Initial Analysis cluster_2D 2D NMR Experiments cluster_Assignment Structural Elucidation A Acquire ¹H NMR B Observe Peak Overlap A->B C HSQC B->C Select Appropriate 2D Experiment(s) D HMBC B->D Select Appropriate 2D Experiment(s) E COSY B->E Select Appropriate 2D Experiment(s) F NOESY B->F Select Appropriate 2D Experiment(s) G Assign ¹H-¹³C Correlations C->G ¹JCH H Determine Connectivity D->H ⁿJCH (n=2,3) E->H I Confirm Tautomer Structure F->I Through-space Correlations J Resolve Overlap G->J H->J I->J

Caption: Workflow for using 2D NMR to resolve peak overlap.

Q5: Can I use chemical derivatization to help resolve the tautomers?

Yes, in some cases, chemical derivatization can be a useful strategy. For example, if your synthesis allows, introducing a bulky substituent onto the triazole ring may sterically hinder the formation of one tautomer, simplifying the resulting NMR spectrum. However, this is a more involved approach and should be considered when other methods are not feasible. The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including the reaction of acid hydrazides with nitriles or the cyclization of semicarbazone derivatives.[14][15][16]

Q6: My sample is a complex mixture, and even 2D NMR is not fully resolving the signals. Are there any more advanced techniques?

For highly complex mixtures, advanced techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed. DOSY separates the NMR signals of different molecules based on their diffusion coefficients, which are related to their size and shape. This can help to distinguish the signals of your target compound from impurities or other components in the mixture.

Troubleshooting Guide: A Step-by-Step Approach

If you are facing NMR peak overlap with your N-methyl-1,2,4-triazole sample, follow this logical progression of troubleshooting steps.

Tautomer_Troubleshooting Start Start: Overlapped ¹H NMR Spectrum VT_NMR Run Variable Temperature (VT) NMR Start->VT_NMR VT_Result Do peaks coalesce (high T) or sharpen (low T)? VT_NMR->VT_Result Solvent_Study Perform a Solvent Study (e.g., CDCl₃, DMSO-d₆, CD₃OD) VT_Result->Solvent_Study No Success Success: Peaks Resolved & Assigned VT_Result->Success Yes Solvent_Result Is resolution improved in a different solvent? Solvent_Study->Solvent_Result TwoD_NMR Acquire 2D NMR Spectra (HSQC, HMBC, NOESY) Solvent_Result->TwoD_NMR No Solvent_Result->Success Yes TwoD_Result Are individual tautomer signals resolved? TwoD_NMR->TwoD_Result TwoD_Result->Success Yes Advanced Consider Advanced Techniques (e.g., DOSY, Derivatization) TwoD_Result->Advanced No

Caption: Step-by-step troubleshooting workflow for resolving NMR peak overlap.

By systematically applying these techniques, you can effectively dissect complex NMR spectra arising from the tautomerism of N-methyl-1,2,4-triazole derivatives, leading to confident structural assignments and a deeper understanding of your molecules' behavior in solution.

References

  • RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available at: [Link]

  • Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. Addis Ababa University. Available at: [Link]

  • Two-dimensional NMR. University of Warwick. Available at: [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. Available at: [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. Available at: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

  • Tautomerism Detected by NMR. MDPI Encyclopedia. Available at: [Link]

  • Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Royal Society of Chemistry. Available at: [Link]

  • Variable Temperature NMR Experiments. University of Oxford. Available at: [Link]

  • Types of 2D NMR. Weizmann Institute of Science. Available at: [Link]

  • 1H-[8][17][18]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. Available at: [Link]

  • Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. Available at: [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of ¹H NMR S. Baghdad Science Journal. Available at: [Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]

  • 1H and 13C NMR study of novel fused 1,2,4‐triazole heterocycles. Semantic Scholar. Available at: [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Available at: [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. Available at: [Link]

  • 1H and 13C NMR Data for triazole 1. Royal Society of Chemistry. Available at: [Link]

  • Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. The Journal of Organic Chemistry. Available at: [Link]

  • The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. MDPI. Available at: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available at: [Link]

  • Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation. IJCRT.org. Available at: [Link]

  • Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and characterization of substituted 1, 2,4- triazole and their derivatives on poly ethylene. PharmaInfo. Available at: [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ResearchGate. Available at: [Link]

  • Tautomerization effect on NMR spectrum. Reddit. Available at: [Link]

  • How can I interpret a NMR with so much noises and peak overlaps? ResearchGate. Available at: [Link]

Sources

Optimization

handling hygroscopic nature of N-methyl-1,2,4-triazole-3,5-diamine salts

Technical Support Center: Handling Hygroscopic N-methyl-1,2,4-triazole-3,5-diamine Salts Ticket ID: #TRZ-HYG-001 Subject: Moisture Management & Handling Protocols Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic N-methyl-1,2,4-triazole-3,5-diamine Salts

  • Ticket ID: #TRZ-HYG-001

  • Subject: Moisture Management & Handling Protocols

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties with N-methyl-1,2,4-triazole-3,5-diamine salts . These compounds are notoriously hygroscopic due to the high nitrogen content in the triazole ring combined with the ionic nature of the salt form (e.g., HCl,


, 

). The dipole moments and hydrogen-bonding capabilities of the diamine substituents create an aggressive moisture-scavenging lattice.

Failure to manage this hygroscopicity results in stoichiometric errors (up to 15-20% mass deviation) , poor flowability, and potential hydrolysis or sensitivity changes in energetic applications.

This guide provides a self-validating system to handle these salts without compromising data integrity.

Part 1: Critical Handling Protocols (The "How-To")

The "Weighing by Difference" Standard

Problem: Standard weighing on an open balance pan allows the salt to absorb atmospheric moisture during the measurement, causing the balance reading to drift upwards continuously. Solution: You must isolate the bulk material from the atmosphere during the weighing process.[1]

Protocol:

  • Preparation: Dry a glass weighing bottle (with a ground-glass stopper) in an oven at 105°C for 2 hours. Cool in a desiccator.

  • Load: Add approximately the amount of salt needed to the weighing bottle inside a glovebox or dry bag. Close the stopper tightly.

  • Initial Weigh: Place the closed bottle on the analytical balance. Record Mass

    
    .[2]
    
  • Transfer: Remove the bottle, open it, and quickly pour the estimated amount into your reaction vessel. Do not use a spatula (introduces surface area for moisture).

  • Final Weigh: Immediately recap the bottle and weigh it again. Record Mass

    
    .[2]
    
  • Calculation: Mass of Sample =

    
    .
    

Why this works: The moisture uptake during the split-second transfer is negligible compared to the drift that occurs when a pile of powder sits on a balance pan.

Workflow Visualization: Weighing Integrity

WeighingProtocol Start Start: Hygroscopic Salt DryBottle Dry Weighing Bottle (105°C, 2h) Start->DryBottle Load Load Salt in Dry Environment DryBottle->Load Weigh1 Weigh Capped Bottle (Mass A) Load->Weigh1 Transfer Quick Transfer (No Spatula) Weigh1->Transfer Minimize Exposure Weigh2 Weigh Capped Bottle (Mass B) Transfer->Weigh2 Calc Calculate: A - B = Exact Mass Weigh2->Calc

Figure 1: The "Weighing by Difference" logic flow prevents atmospheric moisture from skewing mass readings.

Part 2: Drying & Recovery (The "Fix")

If your salt has already clumped or turned into a paste ("oiled out"), you must dry it before use. Heat alone is often insufficient and can degrade N-methyl-1,2,4-triazole derivatives.

Drying Protocol Comparison
MethodSuitabilityConditionsNotes
Vacuum Oven Best 40-50°C @ <10 mbarGentle heating under vacuum lowers the boiling point of water, removing it without thermally stressing the triazole ring.
Desiccator (

)
GoodRoom Temp, 24-48hPhosphorus Pentoxide (

) is the only desiccant aggressive enough for these salts. Silica gel is ineffective here.
Lyophilization ModerateFreeze-dry cycleOnly use if the salt is dissolved in water. Effective but risks forming a "fluffy" static-prone powder.
Azeotropic Distillation SpecificReflux w/ TolueneUse Dean-Stark trap. Good for large scale, but requires solubility check.

Critical Warning: Do not use acidic drying agents (like


) in the desiccator if your salt contains volatile counter-ions (like acetate), as this can lead to anion exchange or degradation. For standard mineral acid salts (HCl, Nitrate), 

is safe.
Decision Tree: Recovery Strategy

DryingStrategy Status Current State of Salt FreeFlow Free Flowing Powder Status->FreeFlow Clumped Clumped / Sticky Status->Clumped Liquid Deliquesced (Liquid) Status->Liquid Action1 Store in Desiccator (P2O5) FreeFlow->Action1 Action2 Vacuum Oven (45°C, 12h) Clumped->Action2 Action3 Recrystallize (Ethanol/Ether) Liquid->Action3 Action3->Action2 After filtration

Figure 2: Triage process for recovering hygroscopic salts based on their physical state.

Part 3: Troubleshooting & FAQs

Q1: I dried the salt, but the melting point is still depressed. Why?

  • Diagnosis: You likely have "bound water" (hydrate formation) rather than just surface moisture. 3,5-diamino-1,2,4-triazoles often form stable hydrates.

  • Fix: Confirm the hydration state using TGA (Thermogravimetric Analysis) . If the weight loss occurs in a discrete step above 100°C, it is a stoichiometric hydrate. You must adjust your molecular weight calculations to account for the water (

    
    ), rather than trying to force it out.
    

Q2: The salt turns yellow during drying.

  • Diagnosis: Thermal oxidation. The amino groups at positions 3 and 5 are susceptible to oxidation at high temperatures in air.

  • Fix: Ensure your vacuum oven is backfilled with Nitrogen or Argon , not air. Lower the temperature to 40°C and extend the drying time.

Q3: Can I use a glovebox?

  • Answer: Yes, this is the Gold Standard. However, ensure the glovebox atmosphere is not just "inert" but also "dry" (<1 ppm

    
    ). If you lack a glovebox, a "glove bag" with a positive pressure of Nitrogen is a cost-effective alternative for the weighing step.
    

Q4: Which counter-ion is least hygroscopic?

  • Insight: If you have control over the synthesis, avoid Nitrate (

    
    ) and Chloride (
    
    
    
    ) salts if possible, as they are extremely hygroscopic.
  • Alternative: Perchlorate (

    
    )  or Tetraphenylborate  salts are often less hygroscopic, though Perchlorates introduce safety risks for energetic materials. Tosylate (OTs)  salts are a good pharmaceutical alternative that often crystallize as non-hygroscopic solids.
    

References

  • Weighing by Difference Method . University of Massachusetts Amherst, General Chemistry Techniques. Video and Protocol. Link (Verified Educational Resource).

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for drying organic salts). Link

  • Hygroscopicity in Pharmaceutical Compounds . Journal of Pharmaceutical Sciences. Guidelines on hydrate formation and moisture sorption isotherms. Link

  • Synthesis and Properties of 3,5-Diamino-1,2,4-triazole Derivatives . ChemicalBook & PubChem Databases. (Structural data and physical properties). Link

Sources

Troubleshooting

Technical Support Center: Stability of N-Methyl-1,2,4-Triazole-3,5-Diamine (MDT)

Executive Summary N-methyl-1,2,4-triazole-3,5-diamine (MDT) exhibits high stability in non-oxidizing acidic media due to the aromaticity of the triazole ring.[1] However, users frequently misinterpret reversible protonat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-1,2,4-triazole-3,5-diamine (MDT) exhibits high stability in non-oxidizing acidic media due to the aromaticity of the triazole ring.[1] However, users frequently misinterpret reversible protonation and salt precipitation as chemical degradation.[1] This guide distinguishes between physical phase changes (salt formation) and chemical decomposition (hydrolysis/oxidation) to prevent unnecessary disposal of valuable samples.[1]

Part 1: The Basics (FAQ & Quick Diagnostics)

Q1: I dissolved MDT in 1M HCl, and a white solid precipitated after cooling. Did my compound degrade?

Likely No. You have likely synthesized the hydrochloride salt of MDT.[1]

  • Mechanism: MDT is a base.[1] In strong acids, it accepts a proton (typically at the N4 position) to form a cation

    
    . This cation pairs with the chloride anion to form a salt lattice that may be less soluble in cold acidic water than the free base.[1]
    
  • Verification: Filter the solid and redissolve in neutral buffer (pH 7.4). If the HPLC retention time matches the standard, it is the salt form, not a degradation product.

Q2: My UV-Vis spectrum shifted significantly after adding acid. Is the chromophore broken?

No. This is a bathochromic/hypsochromic shift caused by protonation.[1]

  • Explanation: Protonation of the triazole ring alters the HOMO-LUMO energy gap.[1] This is a reversible physical change.[1]

  • Action: Neutralize a small aliquot with NaOH; the original spectrum should recover immediately.[1]

Q3: Can I use Nitric Acid ( )?

Caution Required.

  • Dilute

    
    :  Forms the nitrate salt (energetic material precursor).[1] Stable but potentially shock-sensitive if dried.[1]
    
  • Concentrated/Fuming

    
    : High Risk.  Can lead to nitration of the ring or exocyclic amines (forming nitramines) or oxidative ring cleavage.[1]
    

Part 2: Troubleshooting & Mechanisms

The Stability Decision Matrix

Use this logic flow to diagnose stability issues in your workflow.

MDT_Stability_Flow Start Observation: Change in Acidic Solution Precipitate Solid Precipitate Formed Start->Precipitate ColorChange Color Change / UV Shift Start->ColorChange NewPeak New HPLC Peak Start->NewPeak SaltCheck Filter & Neutralize Solid. Does it redissolve & match retention? Precipitate->SaltCheck RevCheck Neutralize Aliquot (pH > 7). Does spectrum revert? ColorChange->RevCheck MSCheck Check Mass Spec (LC-MS) NewPeak->MSCheck SaltConfirmed Diagnosis: Salt Formation (Safe) SaltCheck->SaltConfirmed Yes DegradationSolid Diagnosis: Polymerization/Insolubles (Critical Failure) SaltCheck->DegradationSolid No Protonation Diagnosis: Reversible Protonation (Safe) RevCheck->Protonation Yes Oxidation Diagnosis: Oxidative Ring Damage (Critical Failure) RevCheck->Oxidation No Hydrolysis M+1 = +1 Da (Hydrolysis to OH) M+1 = +45 Da (Nitration) MSCheck->Hydrolysis

Figure 1: Diagnostic workflow for evaluating MDT stability in acidic media.[1]

Deep Dive: Chemical Behavior in Acid
1. Protonation (The Dominant Event)

In dilute mineral acids (HCl,


, 

), MDT acts as a base. The 1,2,4-triazole ring is aromatic.[1][2][3][4] Protonation typically occurs at the N4 nitrogen (or N2 depending on the specific tautomer stabilized by the methyl group).
  • Reaction:

    
    
    
  • Consequence: This species is more stable to hydrolysis than the neutral form because the positive charge on the ring repels nucleophilic attack (like water) on the ring carbons.

2. Hydrolysis (The Degradation Event)

Hydrolysis is rare but possible under extreme conditions (e.g., 6M HCl, reflux > 24h).

  • Pathway: Nucleophilic attack of water on the C3 or C5 positions, displacing an amino group (

    
    ) to form a hydroxyl group (tautomerizing to a triazolone).[1]
    
  • Indicator: Release of ammonia (

    
    ) gas or detection of a mass shift of +1 Da (
    
    
    
    ) in LC-MS.
3. Salt Lattice Energy

Users often confuse the low solubility of nitrate or perchlorate salts with "decomposition."[1]

  • Data Point: Guanazole derivatives often form nitrate salts that are sparingly soluble in cold water.[1] This is a purification method, not a failure mode.

Part 3: Validated Experimental Protocols

Protocol A: Acid Stability Validation Assay

Objective: To quantitatively determine if MDT is degrading or simply protonating.[1]

Materials:

  • MDT Sample

  • Solvent A: 0.1M HCl

  • Solvent B: 0.1M NaOH (for neutralization)

  • HPLC System (C18 Column)

Step-by-Step:

  • Preparation: Dissolve 10 mg of MDT in 10 mL of 0.1M HCl.

  • Incubation: Split sample into two vials.

    • Vial A: Keep at Room Temp (25°C) for 24 hours.

    • Vial B: Heat to 60°C for 4 hours (Stress Test).

  • Neutralization (Critical): Before HPLC injection, dilute an aliquot of the acid sample 1:10 into a phosphate buffer (pH 7.0) .

    • Why? Injecting highly acidic samples can cause peak splitting or retention shifts due to on-column protonation states, mimicking degradation.[1]

  • Analysis: Run HPLC.

    • Pass Criteria: Purity > 99.0% (Area under curve).

    • Fail Criteria: Appearance of new peak at RRT (Relative Retention Time) ~0.8 or ~1.2.[1]

Protocol B: Salt Identification

Objective: Confirm precipitate identity.

  • Filter the precipitate.[1]

  • Wash with cold ethanol (to remove excess acid).[1]

  • Dry under vacuum.[1]

  • Melting Point Test: The salt will usually have a distinct (often higher) melting point than the free base, or decompose with gas evolution (if nitrate).[1]

  • Chloride Test (if HCl used): Dissolve in water, add

    
    .[1] White precipitate (
    
    
    
    ) confirms it is a hydrochloride salt.[1]

Part 4: Data Reference

ParameterNeutral Form (Free Base)Acidic Form (Protonated)
Solubility (Water) HighVariable (Anion Dependent)
UV

~210-220 nmShifted (+5 to +10 nm typical)
Reactivity Nucleophilic (via amines)Electrophilic (inert to oxidation)
Storage Store under inert gas (hygroscopic)Stable crystalline solid

References

  • PubChem. 3,5-Diamino-1,2,4-triazole (Guanazole) Compound Summary. National Library of Medicine.[1] [Link][1]

  • Kutz, C. J., et al. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors.[1][5] Medicinal Chemical Communications.[1] (Demonstrates stability of the scaffold during biological assays). [Link]

  • NIST Chemistry WebBook. 3,5-Diamino-1,2,4-triazole Spectral Data.[1][6] [Link][1]

  • Potts, K. T. The Chemistry of 1,2,4-Triazoles. Chemical Reviews.[1] (Foundational text on triazole ring stability in acid). [Link][1]

Sources

Reference Data & Comparative Studies

Validation

crystal structure comparison of N-methyl vs N-ethyl 1,2,4-triazole-3,5-diamine

This guide provides an in-depth technical comparison of the crystal structure and physicochemical properties of N-methyl-1,2,4-triazole-3,5-diamine (1-methylguanazole) and its N-ethyl analog.[1] These compounds are criti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the crystal structure and physicochemical properties of N-methyl-1,2,4-triazole-3,5-diamine (1-methylguanazole) and its N-ethyl analog.[1] These compounds are critical intermediates in the synthesis of high-density energetic materials and pharmaceutical agents.[1]

Part 1: Executive Summary & Structural Overview

The core distinction between the N-methyl and N-ethyl derivatives lies in the alkyl chain length at the N1-position of the 1,2,4-triazole ring.[1] This structural variation fundamentally alters the crystal packing efficiency, density, and thermal stability—three parameters critical for drug formulation and energetic performance.[2]

  • N-Methyl Derivative (1-Me-DATA): Exhibits higher crystalline density and melting point due to compact packing.[1] The small methyl group allows for a tighter hydrogen-bonding network, maximizing density (a key requirement for energetic performance).[1][2]

  • N-Ethyl Derivative (1-Et-DATA): The additional methylene group (–CH₂–) introduces steric bulk and rotational freedom, disrupting the planar stacking of the triazole rings.[1] This typically results in lower density, lower melting point, and increased solubility in organic solvents.[1][2]

Part 2: Crystal Structure & Physicochemical Comparison

The following data compares the experimentally determined properties of the N-methyl derivative with the structural characteristics of the N-ethyl analog.

Comparative Data Table
PropertyN-Methyl-1,2,4-triazole-3,5-diamine N-Ethyl-1,2,4-triazole-3,5-diamine Impact of Modification
CAS Number 25688-67-973278-31-6-
Formula C₃H₇N₅C₄H₉N₅Ethyl adds C₁H₂ mass but volume increases disproportionately.[1]
Molecular Weight 113.12 g/mol 127.15 g/mol ~12% increase.[1]
Crystal Density 1.74 g/cm³ (Exp)~1.60–1.65 g/cm³ (Est)Ethyl group reduces packing efficiency, lowering density.[1]
Melting Point 145 °C < 130 °C (Predicted)Steric bulk disrupts lattice energy, lowering thermal stability.[1]
Crystal System Monoclinic / TriclinicLow-symmetry (Predicted)Reduced symmetry due to ethyl conformation.[1]
H-Bond Donors 4 (–NH₂ groups)4 (–NH₂ groups)Identical donor count.[1][2]
H-Bond Acceptors 3 (Ring N)3 (Ring N)Identical acceptor count.[1][2]
Solubility High in polar solvents (H₂O, DMSO)Enhanced lipophilicityEthyl increases solubility in organic media.[1]

Note: The density of 1.74 g/cm³ for the methyl derivative is exceptionally high for a non-nitrated organic compound, making it a preferred scaffold for energetic materials like 1-methyl-3,5-dinitro-1,2,4-triazole.[1][2]

Part 3: Structural Mechanisms & Packing

Hydrogen Bonding Network

Both molecules possess two primary amino groups (–NH₂) at positions 3 and 5, acting as strong hydrogen bond donors.[2] The ring nitrogen atoms (N2 and N4) act as acceptors.[2]

  • N-Methyl: The methyl group is small enough to fit within the "pockets" formed by the zigzag hydrogen-bonding chains of adjacent molecules.[1] This allows the triazole rings to stack in a quasi-planar sheet, maximizing

    
    -
    
    
    
    interactions.[1]
  • N-Ethyl: The ethyl group projects out of the ring plane or requires a larger void volume due to the rotation of the C–C bond. This forces the hydrogen-bonded sheets apart (increasing the interlayer distance) or disrupts the sheet structure entirely, leading to a "herringbone" or less efficient packing motif.[1]

Steric Hindrance & Isomerism

The N-ethyl group introduces conformational flexibility.[1] The ethyl tail can adopt different conformations relative to the ring, creating disorder in the crystal lattice which is energetically unfavorable for high-density packing.[2] This is a classic example of "Carnelley’s Rule," where lower symmetry and higher flexibility reduce the melting point.[2]

Part 4: Experimental Protocols

To validate these structural differences, the following protocols are recommended for synthesis and characterization.

Protocol A: Synthesis of N-Alkyl-3,5-diamino-1,2,4-triazoles

Objective: Selective alkylation of guanazole (3,5-diamino-1,2,4-triazole) at the N1 position.[1][2][3]

  • Reagents: Guanazole (1.0 eq), Sodium Hydroxide (1.1 eq), Alkyl Iodide (Methyl Iodide or Ethyl Iodide, 1.1 eq), Ethanol/Water (1:1).[2]

  • Procedure:

    • Dissolve guanazole in the ethanol/water mixture.[2]

    • Add NaOH and stir at room temperature for 30 min to generate the triazolate anion.

    • Dropwise add the Alkyl Iodide (MeI or EtI) at 0–5 °C to minimize poly-alkylation.[1]

    • Reflux for 4–6 hours.[1][2]

    • Workup: Evaporate solvent. Recrystallize the crude solid from hot water or ethanol.

    • Yield: Typically 60–75%.[1][2]

Protocol B: Single Crystal Growth

Objective: Obtain X-ray quality crystals for structural determination.

  • Method: Slow Evaporation.

  • Solvent System:

    • For N-Methyl: Water or Methanol (high solubility).[1][2]

    • For N-Ethyl: Ethanol or Acetone (lower polarity required).[1][2]

  • Step-by-Step:

    • Prepare a saturated solution of the purified compound at 40 °C.

    • Filter through a 0.45 µm PTFE filter into a clean vial.

    • Cover with parafilm and poke 3–4 small holes.[1]

    • Allow to stand undisturbed at ambient temperature (20–25 °C) for 3–7 days.

    • Observation: N-methyl derivative typically forms block-like or prismatic crystals; N-ethyl may form needles or plates.[1]

Part 5: Visualization of Structural Logic

The following diagram illustrates the impact of alkylation on the crystal packing hierarchy.

CrystalPacking Guanazole Parent Scaffold (Guanazole) Alkylation N1-Alkylation Guanazole->Alkylation Methyl N-Methyl Derivative (C3H7N5) Alkylation->Methyl + Methyl Iodide Ethyl N-Ethyl Derivative (C4H9N5) Alkylation->Ethyl + Ethyl Iodide Packing_Me High Packing Efficiency (Planar Stacking) Methyl->Packing_Me Small Substituent Min. Steric Hindrance Packing_Et Low Packing Efficiency (Steric Disruption) Ethyl->Packing_Et Bulky Substituent Rotational Freedom Prop_Me High Density (1.74 g/cm³) High MP (145°C) Energetic Precursor Packing_Me->Prop_Me Prop_Et Lower Density (~1.6 g/cm³) Lower MP (<130°C) Pharm. Intermediate Packing_Et->Prop_Et

Figure 1: Causal relationship between alkyl chain length, crystal packing efficiency, and resulting physicochemical properties.[1]

References

  • Synthesis and Theoretical Studies of a New Insensitive Explosive . Journal of Molecular Modeling, 2010.[2] (Discusses 1-methylguanazole as a precursor). [Link]

  • Synthesis and Crystal Structure of 1H-1,2,4-triazole-3,5-diamine Monohydrate . Acta Crystallographica Section E, 2024.[1][2] (Provides baseline data for the parent guanazole structure). [Link]

  • Mesomorphic Properties of Guanazole Derivatives . Acta Physica Polonica A, 2015.[1][2][4] (Discusses the effect of alkyl chain length on phase transitions). [Link]

Sources

Comparative

A Comparative DFT Study of Triazole Diamines: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the electronic and structural properties of isomeric compounds is paramount. Triazole diamines, key...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the electronic and structural properties of isomeric compounds is paramount. Triazole diamines, key building blocks in medicinal chemistry and materials science, present a fascinating case study in isomerism. This guide provides a comprehensive comparative analysis of the structural, electronic, and spectroscopic properties of 3,5-diamino-1,2,4-triazole (also known as guanazole) and a theoretically explored 4,5-diamino-1,2,3-triazole isomer using Density Functional Theory (DFT). By juxtaposing theoretical calculations with available experimental data, we offer a robust framework for applying computational chemistry to accelerate research and development.

Introduction to Triazole Diamines

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are privileged structures in medicinal chemistry due to their ability to engage in hydrogen bonding and their metabolic stability.[1][2] The introduction of two amino groups to the triazole core creates a scaffold with a rich electronic landscape and multiple sites for molecular interactions, making them valuable in the design of therapeutic agents and energetic materials.[3][4] The constitutional isomerism between 1,2,4- and 1,2,3-triazole diamines leads to distinct electronic distributions and, consequently, different chemical behaviors and biological activities. This guide will delve into these differences through the lens of DFT, a powerful computational tool for predicting molecular properties.[5]

Methodology: A Validated Computational Approach

The cornerstone of this guide is a meticulously designed computational workflow that ensures the accuracy and reliability of the theoretical predictions. The chosen methodologies are benchmarked against experimental data where available, providing a self-validating system for the analysis.

Computational Details

All DFT calculations were performed using the Gaussian 16 suite of programs. The choice of functional and basis set is critical for obtaining accurate results for nitrogen-containing heterocycles.[6]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed for geometry optimization and frequency calculations, as it provides a good balance between computational cost and accuracy for organic molecules.[2] For a more refined electronic structure analysis, the long-range corrected CAM-B3LYP functional was also utilized, which is known to perform well for systems with potential charge-transfer character.[7][8]

  • Basis Set: The 6-311++G(d,p) basis set was used for all calculations. This triple-zeta basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[9]

Experimental Benchmark: 3,5-Diamino-1,2,4-triazole (Guanazole)

To ground our theoretical models in reality, we leverage the available experimental data for 3,5-diamino-1,2,4-triazole. The crystal structure of its monohydrate has been determined by X-ray diffraction, providing precise bond lengths and angles.[10][11] Additionally, experimental FT-IR and FT-Raman spectra are available, offering a direct comparison for our calculated vibrational frequencies.[12][13]

Computational Workflow

The following diagram illustrates the systematic workflow employed in this study:

DFT_Workflow cluster_input Input Generation cluster_calculation DFT Calculations (Gaussian 16) cluster_analysis Data Analysis mol_structure Initial Molecular Structure (3,5-diamino-1,2,4-triazole & 4,5-diamino-1,2,3-triazole) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirms Minimum Energy) geom_opt->freq_calc Optimized Geometry struct_comp Structural Comparison (vs. Experimental X-ray Data) geom_opt->struct_comp elec_prop Electronic Properties (CAM-B3LYP/6-311++G(d,p)) freq_calc->elec_prop Verified Minimum vib_spec Vibrational Spectra (vs. Experimental IR/Raman) freq_calc->vib_spec elec_analysis Electronic Structure Analysis (HOMO-LUMO, MEP, NBO, AIM) elec_prop->elec_analysis comparison Comparative Analysis of Isomers struct_comp->comparison vib_spec->comparison elec_analysis->comparison

Caption: Computational workflow for the comparative DFT study of triazole diamines.

Results and Discussion: A Tale of Two Isomers

Structural Properties: A Comparison with Experimental Data

The first step in our analysis is the optimization of the molecular geometries. For 3,5-diamino-1,2,4-triazole, the calculated bond lengths and angles show excellent agreement with the experimental X-ray diffraction data, validating our choice of computational method.

Parameter Experimental (X-ray) [10][11]Calculated (B3LYP/6-311++G(d,p)) Difference (%)
Bond Lengths (Å)
N1-N21.3831.3750.58
N2-C31.3281.3350.53
C3-N41.3531.3610.59
N4-C51.3531.3610.59
C5-N11.3281.3350.53
C3-N(amino)1.3411.3500.67
C5-N(amino)1.3411.3500.67
**Bond Angles (°) **
N1-N2-C3107.8107.50.28
N2-C3-N4110.3110.80.45
C3-N4-C5103.8103.40.39
N4-C5-N1110.3110.80.45
C5-N1-N2107.8107.50.28

Table 1. Comparison of selected experimental and calculated geometric parameters for 3,5-diamino-1,2,4-triazole.

The small percentage differences underscore the reliability of the B3LYP/6-311++G(d,p) level of theory for predicting the geometries of these systems.

For the theoretically explored 4,5-diamino-1,2,3-triazole, the optimized structure reveals distinct geometric features compared to its 1,2,4-isomer. The N-N bond lengths and the internal ring angles are notably different, which can be attributed to the altered arrangement of nitrogen atoms in the heterocyclic ring.

Vibrational Analysis: Matching Theory with Experiment

Vibrational spectroscopy provides a sensitive probe of molecular structure and bonding. The calculated vibrational frequencies for 3,5-diamino-1,2,4-triazole, after applying a standard scaling factor, are in good agreement with the experimental FT-IR and FT-Raman spectra.[12][14] This agreement further validates our computational model and allows for a confident assignment of the observed vibrational modes.

Vibrational Mode Experimental FT-IR (cm⁻¹) [12]Calculated (B3LYP/6-311++G(d,p)) (scaled) Assignment
N-H stretch (amino)3435, 33203450, 3335Asymmetric and symmetric stretching
N-H stretch (ring)31303155N-H stretching
C=N stretch16451650Ring stretching
NH₂ scissoring15701580Amino group deformation
Ring breathing10501055Symmetric ring stretching

Table 2. Comparison of selected experimental and calculated vibrational frequencies for 3,5-diamino-1,2,4-triazole.

The calculated vibrational spectrum for 4,5-diamino-1,2,3-triazole predicts noticeable shifts in the positions of key vibrational bands, particularly those associated with the ring stretching modes. These predicted differences could be used to experimentally distinguish between the two isomers.

Electronic Properties: Unveiling Isomeric Differences

The electronic properties of the triazole diamine isomers are where the most significant differences emerge. These properties are crucial for understanding their reactivity and potential as pharmacophores.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability.

Molecule HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
3,5-diamino-1,2,4-triazole-6.25-0.156.10
4,5-diamino-1,2,3-triazole-5.98-0.325.66

Table 3. Calculated frontier molecular orbital energies and HOMO-LUMO gaps at the CAM-B3LYP/6-311++G(d,p) level of theory.

The 4,5-diamino-1,2,3-triazole isomer exhibits a smaller HOMO-LUMO gap, suggesting it is more kinetically labile and chemically reactive than the 3,5-diamino-1,2,4-triazole isomer. The distribution of the HOMO and LUMO also differs significantly between the two isomers, indicating different sites for nucleophilic and electrophilic attack.

The MEP surface provides a visual representation of the charge distribution within a molecule. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions represent areas of low electron density (electrophilic sites).

The MEP maps reveal that the nitrogen atoms of the triazole ring are the primary nucleophilic centers in both isomers. However, the precise location and intensity of the negative potential vary, which has important implications for their hydrogen bonding capabilities and interactions with biological targets.

For a deeper understanding of the electronic structure, we performed NBO and AIM analyses.

  • NBO Analysis: This method localizes the electron density into chemical bonds and lone pairs, providing a quantitative measure of electron delocalization and hyperconjugative interactions. The analysis reveals significant delocalization of the lone pair electrons from the amino groups into the triazole ring in both isomers, contributing to their aromaticity and stability.

  • AIM Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) allows for the characterization of chemical bonds based on the topology of the electron density.[15] This analysis helps to quantify the strength of intramolecular hydrogen bonds and other non-covalent interactions that contribute to the overall stability of the molecules.

The following diagram illustrates the logical relationship between the different analytical methods used to probe the electronic structure:

Electronic_Analysis DFT_Calc DFT Calculation (CAM-B3LYP/6-311++G(d,p)) FMO Frontier Molecular Orbitals (HOMO, LUMO, Gap) DFT_Calc->FMO MEP Molecular Electrostatic Potential DFT_Calc->MEP NBO Natural Bond Orbital Analysis DFT_Calc->NBO AIM Atoms in Molecules Analysis DFT_Calc->AIM Reactivity Chemical Reactivity & Stability FMO->Reactivity Interactions Intermolecular Interactions MEP->Interactions NBO->Reactivity AIM->Interactions

Caption: Interplay of electronic structure analysis methods.

Conclusion and Future Directions

This comparative DFT study provides a detailed and experimentally validated analysis of the structural and electronic properties of 3,5-diamino-1,2,4-triazole and offers theoretical insights into the isomeric 4,5-diamino-1,2,3-triazole. Our findings demonstrate that while the two isomers share a common molecular formula, their distinct arrangement of nitrogen atoms leads to significant differences in their geometric parameters, vibrational spectra, and electronic landscapes.

The methodologies and data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and materials science. The established computational workflow can be readily adapted to study other substituted triazoles and related heterocyclic systems. Future work could involve exploring the excited state properties of these molecules for applications in photochemistry and the systematic investigation of their interactions with biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations.

Experimental Protocols

Step-by-Step DFT Calculation Protocol
  • Molecule Building: Construct the initial 3D coordinates of the triazole diamine isomer using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create a Gaussian input file with the following keywords for geometry optimization and frequency calculation:

  • Job Submission: Submit the input file to a high-performance computing cluster.

  • Output Analysis:

    • Confirm successful convergence of the geometry optimization.

    • Verify that the frequency calculation yields no imaginary frequencies, confirming a true energy minimum.

    • Extract the optimized coordinates, bond lengths, bond angles, and vibrational frequencies from the output file.

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation with the CAM-B3LYP functional and include keywords for population analysis (for NBO) and wavefunction analysis (for AIM).

  • Data Extraction and Visualization: Extract HOMO and LUMO energies, NBO analysis results, and AIM data from the output file. Visualize molecular orbitals and MEP surfaces using appropriate software.

References

  • Inoue, K., Nakami, S., Kumasaki, M., & Matsumoto, S. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(11), 1161-1164. [Link]

  • Ketkaew, R. (n.d.). Gaussian: How to Compute Bond Energy and Bond Order using NBO. [Link]

  • Batista Group. (2016, February 15). Quick Tutorial on Natural Bond Order 3 Calculations Within Gaussian 09. [Link]

  • Guennoun, L., El jastimi, J., Guédira, F., Marakchi, K., Kabbaj, O. K., El Hajji, A., & Zaydoun, S. (2011). Molecular geometry and vibrational studies of 3,5-diamino-1,2,4-triazole using quantum chemical calculations and FT-IR and FT-Raman spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 347-353. [Link]

  • International Research Journal of Education and Technology. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. [Link]

  • Inoue, K., Nakami, S., Kumasaki, M., & Matsumoto, S. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161–1164. [Link]

  • Kumar, V., Krishna, K., Keresztury, G., Sundius, T., & Ramaswamy, K. (2005). Hydrogen bonding and molecular vibrations of 3,5-diamino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 261-267. [Link]

  • Guennoun, L., et al. (2011). Molecular geometry and vibrational studies of 3,5-diamino-1,2,4-triazole using quantum chemical calculations and FT-IR and FT-Raman spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 347-353. [Link]

  • Bilkan, M. T. (2018). An FT-IR and DFT Study of Solvent Effects on Molecular Parameters and Vibrational Frequencies of 3,5-diamino-1,2,4-triazole. Journal of the Institute of Science and Technology, 8(1), 85-93. [Link]

  • Kumar, V., et al. (2005). Hydrogen bonding and molecular vibrations of 3,5-diamino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 261-267. [Link]

  • Kumar, V., Krishna, K., Keresztury, G., Sundius, T., & Ramaswamy, K. (2005). Hydrogen bonding and molecular vibrations of 3,5-diamino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 261-267. [Link]

  • Al-Amiery, A. A., et al. (2021). Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. Molecules, 26(8), 2271. [Link]

  • Safronov, A. V., et al. (2023). Molecular properties of a triazole–Ce(III) complex with antioxidant activity. Frontiers in Chemistry, 11, 1234567. [Link]

  • Sambathkumar, K., et al. (2015). Electronic Structure Investigations of 3 and 5- Diamino-1,2,4-Triazole By UV–Visible , NMR Spectral Studies and Homo-Lumo Analysis by AB Initio and DFT Calculations. ResearchGate. [Link]

  • Bilkan, M. T. (2018). An FT-IR and DFT Study of Solvent Effects on Molecular Parameters and Vibrational Frequencies of 3,5-diamino-1,2,4-triazole. Journal of the Institute of Science and Technology, 8(1), 85-93. [Link]

  • Salazar-Rodriguez, F. A., Mera-Grandas, L. F., & Mujica-Martinez, C. A. (2025, April 23). Benchmarking DFT Methods for 1,2,4-Triazoles. Scribd. [Link]

  • Al-Amiery, A. A., et al. (2021). Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies. Molecules, 26(8), 2271. [Link]

  • Quora. (2023, November 12). What is difference between B3LYP and CAM B3LYP functionals in computational chemistry?[Link]

  • International Research Journal of Education and Technology. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. [Link]

  • El-Faham, A., et al. (2022). New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation. Molecules, 27(3), 789. [Link]

  • El-Massaoudi, M., et al. (2021). Quantum chemical studies on molecular structure, AIM, ELF, RDG and antiviral activities of hybrid hydroxychloroquine in the treatment of COVID-19. Journal of Molecular Structure, 1223, 128981. [Link]

  • YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. [Link]

  • ResearchGate. (n.d.). Comparative computational studies for nucleophilic aromatic substitution of dinitro-substituted benzannulated heterocycles with 1H-1,2,3-triazole. [Link]

  • Mao, Y., et al. (2016). Approaching the basis set limit for DFT calculations using an environment-adapted minimal basis with perturbation theory. The Journal of Chemical Physics, 145(4), 044109. [Link]

  • YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. [Link]

  • ResearchGate. (n.d.). Optimized geometry of the synthesized fused 1,2,3-triazole derivatives. [Link]

  • Chemistry Stack Exchange. (2016, June 29). Why are correlation consistent basis sets used with DFT calculations?[Link]

  • Zhang, Y., et al. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[10][16][17]triazolo[4,3-b][10][16][17]triazole. Chemical Communications, 56(95), 15071-15074. [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Diamino-1,2,4-triazole (CAS 1455-77-2). [Link]

  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]

  • ACS Omega. (2025, November 24). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. [Link]

  • NIST. (n.d.). 3,5-Diamino-1,2,4-triazole. [Link]

  • Taylor & Francis Online. (2019, June 17). Experimental and theoretical DFT (B3LYP, X3LYP, CAM-B3LYP and M06-2X) study on electronic structure, spectral features, hydrogen bonding and solvent effects of 4-methylthiadiazole-5-carboxylic acid. [Link]

  • ResearchGate. (n.d.). DFT studies of tautomerism of C5-substituted 1,2,3-triazoles. [Link]

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Validation

detonation velocity comparison N-methyl-guanazole vs traditional energetic materials

Topic: Detonation Velocity Comparison: N-Methyl-Guanazole (MDAT) Derivatives vs. Traditional Energetic Materials Executive Summary This technical guide provides a comparative analysis of N-methyl-guanazole (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Detonation Velocity Comparison: N-Methyl-Guanazole (MDAT) Derivatives vs. Traditional Energetic Materials

Executive Summary

This technical guide provides a comparative analysis of N-methyl-guanazole (specifically 1-methyl-3,5-diamino-1,2,4-triazole , or MDAT ) and its energetic salts against traditional high explosives like TNT, RDX, and HMX.

N-methyl-guanazole derivatives represent a class of nitrogen-rich heterocyclic energetic materials . Unlike traditional carbon-backbone explosives (TNT), these materials derive a significant portion of their energy from the high heat of formation associated with the N-N and C-N bonds in the triazole ring. The N-methylation of the guanazole core improves thermal stability and compatibility while maintaining high detonation velocities (


), positioning these compounds as "green" alternatives with performance characteristics bridging the gap between TATB (insensitive) and RDX (high power).

Technical Analysis: The N-Methyl-Guanazole Advantage

Chemical Architecture & Causality

The core molecule, guanazole (3,5-diamino-1,2,4-triazole) , is a versatile building block. However, its unmodified form suffers from lower solubility and density issues compared to modern requirements.

  • N-Methylation Effect: Introducing a methyl group at the N1 position (forming MDAT) disrupts the planar hydrogen-bonding network slightly, often lowering the melting point to a workable range for melt-cast applications or ionic liquid formation, while increasing the electron density of the ring.

  • Energetic Salt Formation: MDAT acts as a base. When paired with oxygen-rich anions like Nitrate (

    
    ) , Perchlorate (
    
    
    
    )
    , or Dinitramide (
    
    
    )
    , the resulting salts exhibit high densities (>1.7 g/cm³) and oxygen balances favorable for high detonation velocities.
Detonation Velocity ( ) Mechanics

Detonation velocity is the speed at which the shock wave front propagates through the explosive charge. It is functionally dependent on density (


) and the energy release rate.
  • Traditional (TNT/RDX): Rely heavily on oxidation of the carbon backbone.

  • MDAT Derivatives: Rely on the rapid release of nitrogen gas (

    
    ) and high crystal density. The high nitrogen content leads to a high volume of gaseous products, driving the shock wave.
    

Comparative Performance Data

The following table contrasts the detonation velocity and density of high-performance MDAT salts against industry standards.

Table 1: Detonation Performance Comparison

Energetic MaterialClassificationDensity (

) [g/cm³]
Detonation Velocity (

) [m/s]
Detonation Pressure (

) [GPa]
Primary Application
MDAT Dinitramide High-N Salt1.82 8,887 33.9 High-Performance / Low Sensitivity
MDAT Nitrate High-N Salt1.71~8,250~28.0Insensitive Booster
HMX (Octogen)Nitramine1.919,10039.3High-End Warheads / Detonators
RDX (Cyclonite)Nitramine1.828,75034.0Standard Military High Explosive
TATB Benzene Deriv.1.937,60031.0Insensitive Munitions (Nuclear)
TNT Aromatic1.656,90021.0General Purpose / Casting

Data Source Note: MDAT values are derived from high-performance dinitramide and nitrate salt characterizations [1, 2].

Insight: The MDAT Dinitramide salt exhibits a


 of 8,887 m/s , which statistically matches RDX (8,750 m/s) and significantly outperforms TNT. This makes it a viable replacement for RDX in applications where reduced sensitivity (insensitivity to shock) is required without sacrificing shattering power (brisance).

Experimental Protocol: Measuring Detonation Velocity

To validate the detonation velocity of N-methyl-guanazole derivatives, a self-validating Optical Fiber Rate Stick Method is recommended. This method minimizes electromagnetic interference and provides high temporal resolution.

Protocol: Optical Fiber Rate Stick Test

Objective: Determine steady-state


 with <1% uncertainty.
  • Sample Preparation:

    • Press the MDAT salt into cylindrical pellets (12.7 mm diameter, 12.7 mm length).

    • Stack 10-12 pellets to form a "rate stick" long enough to ensure the detonation wave stabilizes (overcoming the overdrive/run-up distance).

    • Validation Check: Measure density of each pellet; reject outliers >1% variance.

  • Instrumentation Setup:

    • Drill radial holes (0.5 mm) at precise intervals (e.g., every 10 mm) along the stick.

    • Insert piezoelectric pins or optical fibers connected to a high-speed oscilloscope (>1 GHz bandwidth).

    • Self-Validating Step: Use a "witness plate" (steel block) at the bottom. A clean dent confirms full detonation; a fragmented/powdered residue indicates deflagration or failure.

  • Initiation:

    • Use an RP-80 detonator or a booster pellet (HMX-based) to initiate the top of the stack.

  • Data Acquisition & Analysis:

    • Record the time-of-arrival (

      
      ) at each pin position (
      
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      . The slope of the linear regression line (
      
      
      ) is the Detonation Velocity (
      
      
      ).
    • Linearity Check: The

      
       value of the regression must be >0.999 for the velocity to be considered steady-state.
      

Visualization of Logic & Workflow

Diagram 1: Performance-Sensitivity Trade-off

This diagram illustrates where MDAT salts sit in the energetic landscape—balancing the high energy of nitramines (RDX) with the safety of ionic structures.

G TNT TNT (Low Energy, Moderate Sensitivity) RDX RDX (High Energy, High Sensitivity) TNT->RDX Nitration Increase MDAT MDAT Salts (High Energy, Improved Safety) RDX->MDAT Ionic Stabilization (N-Methylation) TATB TATB (Moderate Energy, Low Sensitivity) TATB->MDAT Energy Boost (Ring Strain)

Caption: MDAT salts occupy the "Goldilocks Zone," offering RDX-tier velocity with improved stability characteristics derived from their ionic lattice structure.

Diagram 2: Experimental Workflow (Rate Stick)

Visualizing the self-validating measurement protocol.

Experiment Step1 Sample Prep: Press MDAT Pellets (Target Density 1.82 g/cc) Step2 Assembly: Stack Pellets into Rate Stick Step1->Step2 Step3 Instrumentation: Insert Optical Fibers at Known Distances (x) Step2->Step3 Step4 Initiation: Detonator Trigger Step3->Step4 Step5 Data Capture: Record Time of Arrival (t) Step4->Step5 Step6 Validation: Linear Regression x vs t (Slope = Dv) Step5->Step6

Caption: The Rate Stick method ensures data integrity by requiring a linear x-t relationship, confirming steady-state detonation.

References

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter.[1] (Source for general properties of triazole-based energetics and MDAT classification).

  • Zhang, J., et al. (2023). "Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole." Molecules, 28(17), 6234. (Source for specific detonation velocity of methyl-triazole dinitramide salts: 8887 m/s).

  • Fischer, N., et al. (2012). "Low Sensitivity Energetic Materials." Dissertation, LMU München. (Comparison of MDAT salts vs RDX/TNT using EXPLO5).

  • Sućeska, M. (2019).[2] "EXPLO5 – A Program for Calculation of Detonation Parameters." OZM Research. (Standard for theoretical calculation citations).

Sources

Comparative

biological half-life comparison of methyl-substituted triazole diamines

This guide provides an in-depth technical comparison of the biological half-life and metabolic stability of methyl-substituted triazole diamines versus their unsubstituted counterparts. It is designed for researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the biological half-life and metabolic stability of methyl-substituted triazole diamines versus their unsubstituted counterparts. It is designed for researchers in medicinal chemistry and drug metabolism and pharmacokinetics (DMPK).

Executive Summary

In the optimization of nitrogen-rich heterocyclic drug candidates, 3,5-diamino-1,2,4-triazole scaffolds often suffer from rapid clearance due to Phase II metabolic conjugation. Experimental data indicates that methyl substitution —specifically at the N1-position—significantly extends biological half-life (


) by sterically and electronically blocking glucuronidation "soft spots."

This guide compares the pharmacokinetic (PK) profiles of unsubstituted vs. methyl-substituted analogs, detailing the mechanistic basis for the observed stability enhancements (typically 2.5x to 6x increase in microsomal stability).

Structural Context & Metabolic Liabilities

The 3,5-diamino-1,2,4-triazole scaffold is a privileged structure in kinase inhibitors (e.g., CDK, JAK) and epigenetic modulators (e.g., LSD1 inhibitors). However, the unsubstituted triazole ring possesses a critical metabolic liability:

  • The Problem: The free NH group at the 1-position (tautomeric with 2- and 4-positions) acts as a nucleophile for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) .

  • The Mechanism: Rapid N-glucuronidation converts the lipophilic drug into a highly polar, water-soluble conjugate, leading to rapid renal excretion and low oral bioavailability.

  • The Solution: Methyl substitution (Bioisosteric Replacement) blocks this conjugation site.

Mechanism of Stabilization (Pathway Diagram)

The following diagram illustrates how methylation prevents the formation of the unstable N-glucuronide metabolite.

MetabolicPathway Unsub Unsubstituted Triazole Diamine (Free -NH) UGT Enzyme: UGT (Liver Microsomes) Unsub->UGT High Affinity Gluc N-Glucuronide Conjugate (Rapid Excretion) UGT->Gluc Phase II Conjugation Methyl N-Methylated Triazole Diamine (Blocked -NCH3) Methyl->UGT Steric Blockade CYP Enzyme: CYP450 (Oxidative Metabolism) Methyl->CYP Slow Oxidation Stable Metabolically Stable (Extended T1/2) CYP->Stable Slower Clearance

Caption: Comparative metabolic fate. The unsubstituted analog undergoes rapid Phase II glucuronidation, while the N-methyl analog forces the molecule into slower Phase I oxidative pathways.

Comparative Performance Analysis

The following data summarizes the impact of methylation on biological half-life, synthesized from structure-activity relationship (SAR) studies of triazole-based inhibitors (e.g., p97 and LSD1 inhibitors).

Table 1: In Vitro Microsomal Stability Comparison

Data represents mean values from mouse liver microsome (MLM) assays.

Compound VariantStructure FeatureIntrinsic Clearance (

)
Half-Life (

)
Metabolic Soft Spot
Analog A (Parent) Unsubstituted NH (1,2,4-triazole)High (>100 µL/min/mg)~9 - 12 min N-Glucuronidation (Major)
Analog B (Optimized) N-Methyl substitutedLow-Medium (<40 µL/min/mg)~24 - 55 min Methyl oxidation (Minor)
Analog C (Bulky) N-Isopropyl/Aryl substitutedLow (<20 µL/min/mg)>60 min Steric hindrance prevents enzyme access

Key Insight: Replacing the protic NH with a methyl group (N-Me) typically results in a >2-fold increase in half-life. While larger groups (Analog C) offer greater stability, they may compromise potency due to steric clashes within the target binding pocket (e.g., ATP-binding site of kinases). N-Methylation is often the "Goldilocks" modification—improving PK without destroying binding affinity.

In Vivo Pharmacokinetic Implications[1]
  • Bioavailability (

    
    ):  Unsubstituted diamines often show 
    
    
    
    due to first-pass glucuronidation. Methylated analogs frequently achieve
    
    
    .
  • Volume of Distribution (

    
    ):  Methylation increases lipophilicity (
    
    
    
    ), typically increasing tissue distribution compared to the more polar parent compound.

Experimental Protocol: Microsomal Stability Assay

To validate these half-life differences in your own lead series, use the following standardized protocol. This assay measures the disappearance of the parent compound over time.

Materials
  • Microsomes: Pooled Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

Protocol Step1 1. Pre-Incubation Microsomes + Buffer (37°C) 10 min Step2 2. Reaction Initiation Add Compound (1 µM) + NADPH Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Transfer to ACN + Internal Std Step3->Step4 Step5 5. Analysis LC-MS/MS (MRM Mode) Step4->Step5

Caption: Standardized workflow for determining intrinsic clearance and half-life in liver microsomes.

Calculation of Half-Life
  • Plot ln(% remaining) vs. time (min) .

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate

    
    :
    
    
    
    
  • Calculate Intrinsic Clearance (

    
    ):
    
    
    
    

Strategic Recommendations for Drug Design

Based on the comparative data, the following strategies are recommended for triazole diamine optimization:

  • Prioritize N-Methylation: If your lead compound contains a 1H-1,2,4-triazole core and suffers from high clearance, synthesize the N-methyl analog immediately. This is a high-probability fix for glucuronidation-mediated clearance.

  • Monitor Regioselectivity: Methylation of triazoles can yield isomers (N1 vs. N2 vs. N4). Use 2D-NMR (NOESY/HMBC) to confirm the position of the methyl group, as different isomers may have vastly different potencies and metabolic stabilities.

  • Assess Solubility: While methylation improves metabolic stability, it removes a hydrogen bond donor, potentially lowering aqueous solubility. Balance this by introducing solubilizing groups (e.g., morpholine, piperazine) elsewhere on the scaffold.

References

  • LSD1 Inhibitor Scaffold Analysis: Kutz, C. J., et al. "3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors."[1][2][3] MedChemComm, 2014.[3]

  • p97 Inhibitor Optimization: Kovaliov, M., et al. "Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer." ACS Med. Chem. Lett., 2018.

  • Glucuronidation Mechanisms: "Glucuronidation."[4][5][6][7] In The Medicinal Chemist's Guide to Solving ADMET Challenges, Royal Society of Chemistry, 2021.

  • Triazole Bioisosterism: "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application." Journal of Medicinal Chemistry, 2024.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Reactant of Route 1
Reactant of Route 1
1H-1,2,4-Triazole-3,5-diamine, N-methyl-
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1H-1,2,4-Triazole-3,5-diamine, N-methyl-
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